RS5517
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H19ClN2O2 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H19ClN2O2/c24-17-8-11-21-19(13-17)20(12-15-4-2-1-3-5-15)22(26-21)23(28)25-18-9-6-16(14-27)7-10-18/h1-11,13,26-27H,12,14H2,(H,25,28) |
InChI Key |
FHIRYPMBXVLHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(NC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on RS5517: A Specific PDZ1-Domain Antagonist of NHERF1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RS5517, a novel small-molecule antagonist targeting the first PDZ domain (PDZ1) of the Na+/H+ exchanger regulatory factor 1 (NHERF1). NHERF1 is a scaffolding protein implicated in the regulation of numerous signaling pathways and its dysregulation is associated with various pathologies, including cancer. This compound, chemically identified as 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide, has emerged as a valuable tool for studying the specific functions of the NHERF1-PDZ1 domain and as a potential therapeutic agent. This document details the mechanism of action of this compound, its binding characteristics, its effects on downstream signaling pathways, and provides detailed experimental protocols for its characterization and use in cellular assays.
Introduction to NHERF1 and the Role of its PDZ1 Domain
The Na+/H+ exchanger regulatory factor 1 (NHERF1), also known as EBP50, is a 50 kDa phosphoprotein that functions as an adaptor protein, organizing and regulating the function of various membrane proteins and signaling molecules.[1] It is characterized by the presence of two tandem PSD-95/Dlg/ZO-1 (PDZ) domains at its N-terminus and a C-terminal Ezrin-Radixin-Moesin (ERM) binding domain.[1] These PDZ domains are crucial for protein-protein interactions, typically recognizing and binding to specific C-terminal motifs on target proteins.
The PDZ1 domain of NHERF1 is known to interact with a variety of cellular partners, including receptors, ion channels, and signaling proteins, thereby playing a pivotal role in diverse cellular processes.[2] Notable binding partners of the NHERF1 PDZ1 domain include the cystic fibrosis transmembrane conductance regulator (CFTR) and the tumor suppressor PTEN.[2][3] By scaffolding these proteins, the NHERF1 PDZ1 domain is implicated in the regulation of key signaling pathways such as the PI3K/AKT pathway.[2][4] Dysregulation of NHERF1 expression and localization has been observed in several cancers, making it an attractive target for therapeutic intervention.
This compound: A Specific Antagonist of the NHERF1 PDZ1 Domain
Chemical Properties
This compound is a novel indole-2-carboxamide derivative with the chemical name 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide.[5][6] Its structure was identified through a rational drug design approach targeting the ligand-binding pocket of the NHERF1 PDZ domains.[7][8]
| Property | Value |
| Chemical Name | 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide |
| Molecular Formula | C23H19ClN2O2 |
| CAS Number | 2227017-46-9[9] |
Mechanism of Action and Binding
This compound acts as a specific antagonist of the NHERF1 PDZ1 domain.[5][10] It is proposed to bind to the ligand-binding groove of the PDZ1 domain, thereby preventing its interaction with its natural binding partners.[5] This inhibitory action has been demonstrated to prevent the ectopic nuclear entry of NHERF1 in certain cellular contexts.[6][11]
A proposed binding mode for this compound within the NHERF1 PDZ1 domain is depicted below.
Caption: Proposed binding mode of this compound within the NHERF1 PDZ1 domain.
Quantitative Data
While a specific IC50 or Ki value for the direct binding of this compound to the NHERF1 PDZ1 domain has not been explicitly reported in the primary literature, its inhibitory effect has been demonstrated through a fluorescence resonance energy transfer (FRET)-based competition assay.[5][10]
| Assay Type | Ligand | NHERF1 PDZ1 Affinity for Ligand | This compound Concentration | Observation | Reference |
| FRET-based competition assay | Dansyl-NDSLL | ~10 μM | 5 mM | Binding of Dansyl-NDSLL is "essentially abolished" | [5][10] |
In cellular assays, the biological activity of this compound and related compounds has been quantified by their half-maximal inhibitory concentration (IC50) for cell growth in colorectal cancer cell lines with varying levels of NHERF1 expression.
| Compound | Cell Line | NHERF1 Expression | IC50 (μM) | Reference |
| Compound 15 (related to this compound) | Ls174Tshβ-Cat (-Dox) | Low | 52 | [6] |
| Compound 15 (related to this compound) | Ls174Tshβ-Cat (+Dox) | High | 8 | [6] |
Note: Compound 15 is 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide, which is chemically identical to this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (referred to as compound 15 in the cited literature) and related indole-2-carboxamides starts from 5-chloro-1H-indole-2-carboxylic acid.[6] The general synthetic scheme is as follows:
Caption: General synthetic workflow for this compound.
Step-by-step procedure (generalized):
-
Acid Chloride Formation: 5-chloro-1H-indole-2-carboxylic acid is reacted with thionyl chloride (SOCl2) to form the corresponding acyl chloride.
-
Amide Coupling: The resulting acyl chloride is then coupled with 4-aminobenzyl alcohol in a suitable solvent such as dichloromethane (DCM) in the presence of a base like pyridine to yield the final product, this compound.[6]
For detailed reaction conditions, purification, and characterization data (NMR, Mass Spectrometry), please refer to the supplementary information of Coluccia et al., ACS Med Chem Lett. 2019.
FRET-based NHERF1 PDZ1 Binding Assay
This protocol is adapted from the methodology described by Saponaro et al. (2018).[5][10]
Objective: To assess the ability of this compound to inhibit the binding of a fluorescently labeled peptide to the NHERF1 PDZ1 domain.
Materials:
-
Recombinant NHERF1 PDZ1 domain (a fluorescent pseudo-wild type with Tyr38 replaced by Trp can be used as a FRET donor).
-
Fluorescently labeled peptide ligand (e.g., Dansyl-NDSLL, where Dansyl acts as a FRET acceptor).
-
This compound.
-
Assay Buffer: 50 mM Na phosphate, pH 7.2, 300 mM NaCl, 5 mM DTT.
-
DMSO for dissolving this compound.
-
96-well black microplate.
-
Fluorometer capable of measuring FRET.
Workflow:
Caption: Workflow for the FRET-based NHERF1 PDZ1 binding assay.
Procedure:
-
Prepare stock solutions of the NHERF1 PDZ1-Y38W protein, Dansyl-NDSLL peptide, and this compound in appropriate buffers (note that the final assay contains 20% DMSO).
-
In a 96-well black microplate, add a fixed concentration of the NHERF1 PDZ1-Y38W protein to each well.
-
Add varying concentrations of this compound to the test wells and an equivalent volume of vehicle (e.g., DMSO) to the control wells.
-
Initiate the binding reaction by adding a fixed concentration of the Dansyl-NDSLL peptide to all wells.
-
Incubate the plate at 25°C for a sufficient time to reach equilibrium.
-
Measure the FRET signal using a fluorometer with excitation set for Tryptophan (around 280 nm) and emission for Dansyl (around 520 nm).
-
Calculate the percentage of inhibition by comparing the FRET signal in the presence and absence of this compound.
Cellular Assay for NHERF1-mediated Effects
This protocol is based on the cellular model described by Saponaro et al. (2018).[6][11]
Objective: To evaluate the effect of this compound on the survival and signaling pathways in colorectal cancer cells with induced NHERF1 expression.
Materials:
-
Human colorectal cancer cell lines (e.g., Ls174T) with a doxycycline-inducible shRNA for β-catenin (Ls174Tshβ-Cat).
-
Cell culture medium and supplements.
-
Doxycycline.
-
This compound.
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo).
-
Reagents for Western blotting, including primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin), and appropriate secondary antibodies.
Workflow:
Caption: Workflow for cellular assays to evaluate the effects of this compound.
Procedure:
-
Cell Culture and NHERF1 Induction: Culture Ls174Tshβ-Cat cells in standard conditions. To induce the knockdown of β-catenin and subsequent overexpression of NHERF1, treat the cells with doxycycline for a specified period (e.g., 48-72 hours).
-
This compound Treatment: Treat the NHERF1-overexpressing cells with a range of concentrations of this compound for a desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following treatment, assess cell viability using a standard method like the MTT assay to determine the IC50 of this compound in these cells.
-
Western Blot Analysis: a. After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates. c. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2. e. After washing, incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Downstream Signaling Pathways Affected by this compound
By specifically antagonizing the NHERF1 PDZ1 domain, this compound can modulate the signaling pathways regulated by NHERF1-PDZ1-interacting proteins.
The Wnt/β-catenin and ERK Signaling Axis
In colorectal cancer cells, there is an inverse relationship between the expression of nuclear β-catenin and NHERF1.[6][11] Knockdown of oncogenic β-catenin leads to a significant increase in NHERF1 expression.[6][11] This elevated NHERF1, however, promotes a cytostatic survival response.[6][11] Treatment with this compound abrogates this survival mechanism and induces a switch from autophagy to apoptosis.[11] This pro-apoptotic effect is associated with a reduction in the levels of phosphorylated ERK1/2.[11] This suggests that the NHERF1 PDZ1 domain is involved in a pro-survival signaling cascade that activates the ERK pathway in this specific cellular context.
Caption: this compound effect on the β-catenin/NHERF1/ERK axis in CRC.
Potential Impact on the PI3K/AKT Pathway
The NHERF1 PDZ1 domain is a known interaction partner of the tumor suppressor PTEN.[2][12] NHERF1 recruits PTEN to the plasma membrane, where it can antagonize the PI3K/AKT signaling pathway.[2][4] By blocking the NHERF1 PDZ1 domain, this compound could potentially disrupt the NHERF1-PTEN interaction, leading to a modulation of PI3K/AKT signaling. Further experimental validation is required to fully elucidate the effect of this compound on this pathway.
Caption: Potential impact of this compound on the NHERF1/PTEN/PI3K-AKT pathway.
Conclusion
This compound is a specific and valuable chemical tool for the investigation of NHERF1 PDZ1 domain function. Its ability to disrupt the interaction of NHERF1 with its binding partners provides a means to dissect the role of this domain in various signaling pathways. The demonstrated cellular activity of this compound, particularly in the context of colorectal cancer, highlights its potential as a lead compound for the development of novel therapeutic strategies targeting NHERF1-mediated pathologies. This technical guide provides a foundational resource for researchers and drug development professionals interested in utilizing this compound for their studies. Further research is warranted to fully quantify its binding affinity, elucidate its effects on a broader range of signaling pathways, and explore its therapeutic potential in various disease models.
References
- 1. Drug design and synthesis of first in class PDZ1 targeting NHERF1 inhibitors as anticancer agents | Ricerc@Sapienza [research.uniroma1.it]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. NHERF1: molecular brake on the PI3K pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Design and Synthesis of First in Class PDZ1 Targeting NHERF1 Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-resolved fluorescence ligand binding for G protein–coupled receptors | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Discovery and Synthesis of RS5517: A Novel NHERF1/PDZ1 Domain Antagonist
Abstract
This document provides a comprehensive technical overview of the compound RS5517, a specific antagonist of the PDZ1 domain of the Na+/H+ exchanger 3 regulating factor 1 (NHERF1). NHERF1 is a scaffolding protein whose oncogenic activity is linked to its subcellular localization; its presence in the nucleus is associated with advanced cancers. This compound, identified chemically as 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide, represents a class of indole-based inhibitors designed to prevent the nuclear import of NHERF1. This guide details the discovery rationale, synthesis pathway, mechanism of action, and key experimental data related to this compound and its analogues, positioning it as a potential therapeutic agent, particularly in combination strategies for colorectal cancer.
Discovery and Rationale
The discovery of this compound and related compounds stems from a targeted drug design strategy aimed at modulating the activity of NHERF1.[1][2][3] NHERF1 is an adaptor protein featuring two PDZ domains (PDZ1 and PDZ2) that mediate protein-protein interactions.[3][4] While NHERF1's physiological role often involves organizing proteins at the cell membrane, its mislocalization to the cytoplasm and nucleus is observed in highly invasive carcinomas and is linked to oncogenic functions.[3]
The therapeutic hypothesis is that by preventing NHERF1's interaction with its binding partners via its PDZ1 domain, its nuclear translocation and subsequent pro-survival functions in cancer cells can be inhibited.[5][6] Researchers focused on developing small-molecule antagonists for the NHERF1/PDZ1 domain as a targeted approach that would avoid disrupting the protein's overall expression, thereby preserving its normal functions.[1][3] This strategy is particularly relevant for colorectal cancers (CRC) where NHERF1 has been identified as a driver of cytoprotective responses against Wnt/β-catenin signaling inhibitors.[1][7] The development of this compound was part of an effort to create a compound that could be used in a double-targeted therapy alongside β-catenin antagonists to enhance apoptotic cell death in resistant CRC cells.[1][5]
Chemical Synthesis
The synthesis of this compound and its analogues follows a common chemical pathway starting from indole carboxylic acid derivatives.[1] The general scheme involves the activation of the carboxylic acid and subsequent amidation with a substituted amine.
General Synthesis Workflow
The synthesis of the indole-2-carboxamide scaffold, to which this compound belongs, is achieved through a straightforward two-step process.
Experimental Protocol: Synthesis
The following is a generalized protocol based on the published synthesis of related NHERF1 inhibitors.[1]
-
Acid Chloride Formation: 5-chloro-1H-indole-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) for several hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride intermediate.
-
Amide Coupling: The resulting acyl chloride is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM). To this solution, the appropriate amine (in the case of this compound, (4-aminophenyl)methanol) and a base, such as pyridine, are added.
-
Reaction and Purification: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed, dried, and the solvent is evaporated. The final product is purified using column chromatography or recrystallization to yield the pure indole-2-carboxamide compound.
Mechanism of Action and Signaling
This compound functions as a competitive antagonist at the NHERF1 PDZ1 domain.[5][7] This domain normally binds to the C-terminal motifs of specific target proteins, such as the β2-adrenergic receptor or the tumor suppressor PTEN.[1][3] In certain cancer cells, NHERF1's interactions facilitate its nuclear import, where it contributes to cell survival.
By occupying the ligand-binding pocket of the PDZ1 domain, this compound sterically hinders the binding of endogenous protein partners. This inhibition disrupts the downstream signaling and localization of NHERF1, preventing its nuclear accumulation and oncogenic effects.[5][6]
Quantitative Data
The biological activity of this compound and its analogues has been quantified through various assays, primarily focusing on cell growth inhibition and direct binding to the NHERF1 PDZ1 domain.
Table 1: In Vitro Cell Growth Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for compounds related to this compound against various human colorectal cancer (CRC) cell lines after 72 hours of incubation. Data is derived from studies investigating dual-inhibition strategies.[1]
| Compound/Combination | Cell Line | NHERF1 Expression | IC₅₀ (μM) |
| Compound 10 + 17 | SW480 | Detectable | ~0.5 |
| Compound 15 + 16 | SW480 | Detectable | Submicromolar |
| Compound 15 + 17 | SW480 | Detectable | 0.1 |
| Compound 15 | DLD-1 | Not Detected | > 10 |
| Compound 15 | LS174T | Detectable | 52 |
Note: Compounds 10, 15, 16, and 17 are analogues from the same chemical series as this compound. The data highlights the synergistic effect when a NHERF1 inhibitor (e.g., 10, 15) is combined with a β-catenin inhibitor (e.g., 16, 17).
Table 2: Biochemical Binding Affinity
Binding assays confirmed that this compound and its analogues are specific inhibitors of the NHERF1/PDZ1 interaction.[1][7]
| Ligand | Target | Method | Result |
| Dansyl-NDSLL | NHERF1 PDZ1 | Fluorescence Resonance Energy Transfer | Affinity of ~10 μM |
| Dansyl-NDSLL + 5 mM this compound | NHERF1 PDZ1 | Fluorescence Resonance Energy Transfer | Binding is abolished |
Key Experimental Protocols
NHERF1/PDZ1 Binding Assay
This protocol was used to confirm that this compound directly inhibits ligand binding to the PDZ1 domain.[7]
-
Protein & Ligand Preparation: A fluorescent pseudo-wild type of the PDZ1 domain was created by substituting Tyr38 with a Tryptophan (Y38W) to act as a FRET donor. A known peptide ligand (Dansyl-NDSLL) was used as the FRET acceptor.
-
Assay Buffer: The experiment was conducted in a buffer containing 50 mM Na phosphate (pH 7.2), 300 mM NaCl, 5 mM DTT, and 20% DMSO.
-
Fluorescence Measurement: Fluorescence data were recorded at 25 °C. The binding of the Dansyl-NDSLL ligand to the PDZ1 Y38W protein was measured in both the presence and absence of a constant concentration of this compound (e.g., 5 mM).
-
Data Analysis: The fluorescence data was fitted to a hyperbolic binding transition curve. A significant reduction or complete lack of a binding curve in the presence of this compound indicates successful antagonism at the PDZ1 domain.
Cell Growth Inhibition (MTT Assay)
This protocol was used to determine the cytotoxic effects of the compounds on cancer cell lines.[5]
-
Cell Plating: Human CRC cells (e.g., DLD-1, SW480) were seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of the test compounds (either singly or in combination) and incubated for 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Reading: The formazan crystals were dissolved using a solubilization buffer (e.g., DMSO). The absorbance was then read on a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation: The absorbance values were used to calculate the percentage of cell growth inhibition for each compound concentration relative to untreated controls. The IC₅₀ value was determined by plotting inhibition versus concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Design and Synthesis of First in Class PDZ1 Targeting NHERF1 Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Design and Synthesis of First in Class PDZ1 Targeting NHERF1 Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular sociology of NHERF1 PDZ proteins controlling renal hormone-regulated phosphate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
RS5517: A Technical Guide to its Target Binding, Selectivity, and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS5517 is a novel small molecule inhibitor identified as a specific antagonist of the PDZ1 domain of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1), also known as EBP50. This technical guide provides a comprehensive overview of the target binding profile, selectivity, and the molecular mechanism of action of this compound. The document details the binding characteristics of this compound to its primary target and discusses its significant impact on key cellular signaling pathways implicated in cancer, particularly colorectal cancer. Experimental protocols for assessing target engagement and cellular responses are described, and visual representations of the relevant signaling cascades and experimental workflows are provided to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
The Na+/H+ Exchanger Regulatory Factor 1 (NHERF1) is a scaffold protein containing two tandem PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains and an C-terminal Ezrin-binding domain. NHERF1 plays a crucial role in the spatial organization of signaling complexes at the plasma membrane and within the cytoplasm, thereby regulating a multitude of cellular processes. Dysregulation of NHERF1 expression and localization has been implicated in the pathogenesis of several cancers, including colorectal cancer. This compound, with the chemical name 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide, has emerged as a specific ligand antagonist for the PDZ1 domain of NHERF1, offering a valuable tool for investigating NHERF1-mediated signaling and as a potential therapeutic agent[1][2].
Target Binding Profile
The primary molecular target of this compound is the first PDZ domain (PDZ1) of NHERF1. The interaction is specific, leading to the inhibition of NHERF1/PDZ1 domain-mediated protein-protein interactions.
Binding Affinity and Specificity
Direct quantitative binding affinity values such as Ki, Kd, or a broad panel IC50 profile for this compound against a wide range of PDZ domains are not extensively documented in publicly available literature. However, experimental evidence robustly demonstrates its specific inhibitory action on the NHERF1 PDZ1 domain. In a key study, the binding of a dansylated peptide derived from the C-terminus of the β2-adrenergic receptor (β2-AR) to the NHERF1 PDZ1 domain, which has a binding affinity of approximately 10 μM, was shown to be "essentially abolished" in the presence of 5 mM this compound[1][3]. This indicates a potent and specific antagonism at the PDZ1 domain.
The proposed binding mode of this compound within the NHERF1 PDZ1 domain involves several key interactions[1][3]:
-
A π-cation interaction between the benzyl group of this compound and the guanidinium group of an arginine residue in the PDZ1 domain.
-
Hydrophobic contacts between the indole nucleus and other moieties of this compound with hydrophobic residues within the binding pocket of the PDZ1 domain.
-
Hydrogen bonding with the backbone of amino acids in the PDZ1 domain.
Table 1: Summary of this compound Target Binding Data
| Target | Assay Type | Ligand/Substrate | Quantitative Data | Reference |
| NHERF1 PDZ1 Domain | Förster Resonance Energy Transfer (FRET) | Dansylated β2-AR C-terminal peptide (Dansyl-NDSLL) | Binding of ~10 μM ligand is "essentially abolished" by 5 mM this compound | [1][3] |
Selectivity Profile
A comprehensive selectivity profile of this compound against a broad panel of other PDZ domain-containing proteins or other potential off-targets is not currently available in the peer-reviewed literature. The primary focus of published research has been on its interaction with the NHERF1 PDZ1 domain. Given that this compound is an indole-based compound, and such scaffolds can interact with various biological targets, further investigation into its broader selectivity is warranted for a complete pharmacological characterization.
Cellular Mechanism of Action and Signaling Pathways
This compound exerts its cellular effects by inhibiting the function of the NHERF1 PDZ1 domain, which leads to the modulation of downstream signaling pathways critical in cancer progression. In colorectal cancer (CRC) cells, inhibition of NHERF1 by this compound has been shown to prevent its ectopic nuclear entry and to induce a switch from a cytoprotective autophagic response to apoptosis, particularly when combined with the inhibition of the Wnt/β-catenin signaling pathway[1][2].
The Role of this compound in Wnt/β-catenin Signaling and Autophagy-Apoptosis Switch
In CRC cells with activating mutations in the Wnt/β-catenin pathway, the knockdown of β-catenin leads to an increase in NHERF1 expression, which in turn drives a pro-survival autophagic response. This compound, by inhibiting the NHERF1 PDZ1 domain, abrogates this cytoprotective autophagy and promotes a switch to apoptotic cell death. This is evidenced by the activation of Caspase-3, cleavage of PARP, and altered levels of key autophagy and signaling proteins[1][2].
Caption: Signaling pathway of this compound in colorectal cancer cells.
Experimental Protocols
The following section details the methodology for a key experiment used to characterize the binding of this compound to the NHERF1 PDZ1 domain.
Förster Resonance Energy Transfer (FRET) Binding Assay
This assay is used to measure the inhibition of the interaction between the NHERF1 PDZ1 domain and a fluorescently labeled peptide ligand by this compound.
Materials:
-
Purified recombinant NHERF1 PDZ1 domain (wild-type or a fluorescent pseudo-wild type with a Trp substitution, e.g., Y38W, to act as a FRET donor).
-
Dansylated peptide corresponding to the C-terminal sequence of a known NHERF1 PDZ1 binding partner (e.g., Dansyl-NDSLL from β2-AR), to act as a FRET acceptor.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Sodium Phosphate (pH 7.2), 300 mM NaCl, 5 mM DTT.
-
Fluorometer capable of measuring fluorescence intensity at the appropriate excitation and emission wavelengths for the donor and acceptor pair.
Procedure:
-
Prepare a series of dilutions of the dansylated peptide in the assay buffer.
-
In a multi-well plate, add a constant concentration of the NHERF1 PDZ1 domain to each well.
-
To one set of wells, add the serially diluted dansylated peptide.
-
To a parallel set of wells, add a constant, high concentration of this compound (e.g., 5 mM) followed by the serially diluted dansylated peptide.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence emission of the FRET acceptor (Dansyl) upon excitation of the FRET donor (Trp).
-
Plot the fluorescence intensity as a function of the peptide concentration for both the control and this compound-treated samples.
-
Analyze the data using a suitable binding model (e.g., hyperbolic binding transition) to determine the binding affinity in the absence of the inhibitor and to demonstrate the loss of binding in the presence of this compound.
Caption: Experimental workflow for the FRET-based binding assay.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the NHERF1 PDZ1 domain. Its ability to specifically antagonize this interaction has shed light on the role of NHERF1 in colorectal cancer, particularly in the interplay between Wnt/β-catenin signaling, autophagy, and apoptosis. While its primary target has been clearly identified, a comprehensive selectivity profile remains to be established. The detailed methodologies and pathway diagrams provided in this guide serve as a resource for researchers investigating NHERF1 signaling and for those in the process of developing novel therapeutics targeting PDZ domain-mediated interactions. Further studies are encouraged to fully elucidate the therapeutic potential and the complete pharmacological profile of this compound.
References
The Role of NHERF1 in Cellular Signaling Pathways: An In-depth Technical Guide
Abstract
The Na+/H+ Exchanger Regulatory Factor 1 (NHERF1), also known as Ezrin-Radixin-Moesin (ERM)-binding phosphoprotein 50 (EBP50), is a versatile scaffolding protein that plays a pivotal role in the spatial and temporal organization of a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of NHERF1's function, with a particular focus on its interactions with key signaling molecules, its impact on downstream cellular processes, and its implications in disease, particularly cancer. Detailed experimental protocols for studying NHERF1 and quantitative data on its interactions are presented to aid researchers, scientists, and drug development professionals in this field.
Introduction to NHERF1
NHERF1 is a 358-amino acid protein characterized by two tandem N-terminal Postsynaptic density 95/Discs large/Zonula occludens-1 (PDZ) domains and a C-terminal ERM-binding domain.[1] These domains facilitate the assembly of multi-protein complexes, linking plasma membrane receptors and channels to the actin cytoskeleton and various intracellular signaling cascades.[1][2] The ability of NHERF1 to act as a molecular scaffold allows it to regulate the localization, stability, and activity of its binding partners, thereby influencing a wide array of physiological and pathological processes.
The function of NHERF1 is intricately regulated by its subcellular localization and post-translational modifications, primarily phosphorylation.[3] While typically localized to the apical membrane of epithelial cells, its translocation to the cytoplasm or nucleus is associated with altered signaling and disease progression.[3]
NHERF1 in G-Protein Coupled Receptor (GPCR) Signaling
NHERF1 is a critical regulator of GPCR signaling, influencing receptor trafficking, desensitization, and G-protein coupling.[4][5] A prime example is its interaction with the Parathyroid Hormone 1 Receptor (PTH1R).
NHERF1 and the Parathyroid Hormone 1 Receptor (PTH1R) Pathway
NHERF1 binds to the C-terminal PDZ-binding motif of PTH1R, a key regulator of calcium and phosphate homeostasis.[4][6] This interaction has several functional consequences:
-
Modulation of G-protein Coupling: NHERF1 can switch PTH1R signaling from the adenylyl cyclase (AC)/PKA pathway to the phospholipase C (PLC)/PKC pathway.[4][7]
-
Inhibition of Receptor Internalization: By binding to PTH1R, NHERF1 hinders the recruitment of β-arrestin, thereby slowing down receptor desensitization and internalization.[5][6][7] This prolongs the signaling activity of the receptor at the plasma membrane.
-
Membrane Retention: The interaction with NHERF1, which is anchored to the actin cytoskeleton via its ERM domain, helps to retain PTH1R at the cell surface.[6][8]
Below is a diagram illustrating the role of NHERF1 in modulating PTH1R signaling.
NHERF1 in Receptor Tyrosine Kinase (RTK) Signaling
NHERF1 is increasingly recognized as a key regulator of RTK signaling pathways, with significant implications for cancer biology.
NHERF1 and the HER2/ErbB2 Pathway
In HER2-positive breast cancer, NHERF1 plays a crucial role in stabilizing and maintaining the activity of the HER2 receptor tyrosine kinase.[2] NHERF1 forms a multi-protein complex with HER2, the plasma membrane Ca2+ ATPase (PMCA2), and the chaperone protein HSP90 within specific membrane domains.[2]
Key functions of NHERF1 in this context include:
-
Stabilization of HER2: NHERF1 is required for the retention of HER2 at the cell surface and prevents its internalization and degradation.[2]
-
Enhancement of HER2 Signaling: By maintaining HER2 at the membrane, NHERF1 supports downstream signaling pathways, including the PI3K/AKT pathway.[2]
-
Correlation with HER2 Expression: NHERF1 expression is often correlated with HER2-positive status in breast cancers.[2]
The following diagram depicts the NHERF1-mediated stabilization of the HER2 signaling complex.
NHERF1 and the PI3K/AKT Pathway
NHERF1's role in the PI3K/AKT pathway is context-dependent and can be either inhibitory or activating.
-
Inhibition via PTEN: In some contexts, NHERF1 acts as a tumor suppressor by scaffolding the tumor suppressor PTEN with the Platelet-Derived Growth Factor Receptor (PDGFR).[9] This complex formation facilitates PTEN-mediated dephosphorylation of PIP3, thereby inhibiting the PI3K/AKT pathway.[9]
-
Activation downstream of HER2: Conversely, in HER2-positive breast cancer, NHERF1 promotes AKT activation by stabilizing the HER2 receptor.[2]
The dual role of NHERF1 in the PI3K/AKT pathway is illustrated below.
Quantitative Data on NHERF1 Interactions
The binding affinities of NHERF1's PDZ domains for various ligands have been quantified using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
| Interacting Partner | NHERF1 Domain | Method | Dissociation Constant (KD) | Reference |
| PTHR C-terminal peptide | PDZ1 | Fluorescence Polarization | 1.0 ± 0.2 µM | [10] |
| PTHR C-terminal peptide | PDZ2 | Fluorescence Polarization | 0.6 ± 0.2 µM | [10] |
| CFTR C-terminal peptide | PDZ1 | SPR | 0.2 µM | [11] |
| CFTR C-terminal peptide | PDZ2 | SPR | 15.4 µM | [11] |
| β2-AR C-terminal peptide | PDZ1 | MD Simulation (ΔG) | -10.5 kcal/mol | [12] |
| Npt2a C-terminal peptide | PDZ1 | MD Simulation (ΔG) | -10.2 kcal/mol | [12] |
Note: Binding free energy (ΔG) from molecular dynamics (MD) simulations provides a theoretical estimation of binding affinity.
The impact of NHERF1 on protein expression levels has also been quantified.
| Condition | Target Protein | Cell Line | Change in Expression | Reference |
| NHERF1 Knockdown | HER2 | SKBR3 | Decrease | [2] |
| NHERF1 Knockdown | PMCA2 | SKBR3 | Decrease | [2] |
| NHERF1 Knockdown | p-NF-κB | Fetal Membrane Cells | ~80% reduction in NHERF1, substantial reduction in p-NF-κB | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of NHERF1.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is used to determine if two proteins physically interact within a cell.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to the "bait" protein (e.g., anti-NHERF1)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Control IgG antibody (from the same species as the bait antibody)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody (or control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting "prey" protein.
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the amount of a specific protein in a sample.
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates and determine protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Dual-Luciferase Reporter Assay for Signaling Pathway Activity
This assay is used to measure the activity of a specific signaling pathway by quantifying the expression of a reporter gene.
Materials:
-
Cells cultured in multi-well plates
-
Reporter plasmid containing a luciferase gene downstream of a response element for the pathway of interest (e.g., SRE-luc for the MAPK/ERK pathway)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-luciferase assay reagents
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the reporter plasmid and the control plasmid.
-
Stimulation: After 24-48 hours, treat the cells with agonists or antagonists of the signaling pathway.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add the Renilla luciferase substrate to the same sample and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
NHERF1 is a multifaceted scaffolding protein that is integral to the regulation of numerous cellular signaling pathways. Its ability to assemble and localize signaling complexes allows it to exert precise control over diverse cellular processes, from ion transport to cell proliferation and survival. The context-dependent nature of NHERF1's function, particularly its dual role as both a tumor suppressor and an oncoprotein, highlights the complexity of its regulatory mechanisms. A thorough understanding of NHERF1's interactions and its impact on signaling networks, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies targeting diseases in which NHERF1 is implicated.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. The scaffolding protein NHERF1 regulates the stability and activity of the tyrosine kinase HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHERF1 Between Promises and Hopes: Overview on Cancer and Prospective Openings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NHERF1 Regulates Parathyroid Hormone Receptor Desensitization: Interference with β-Arrestin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation-independent parathyroid hormone receptor internalization is regulated by NHERF1 (EBP50) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NHERF1 regulates parathyroid hormone receptor membrane retention without affecting recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NHERF1: molecular brake on the PI3K pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Origins of PDZ Binding Specificity. A Computational and Experimental Study Using NHERF1 and the Parathyroid Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand induced dynamics changes in extended PDZ domains from NHERF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Basis for NHERF1 PDZ Domain Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Na+/H+ exchanger regulatory factor 1 (NHERF1) mediates the pathogenesis of airway inflammation in a murine model of house dust mite-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of RS5517 on Protein-Protein Interactions: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of RS5517, a specific small-molecule antagonist of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1) PDZ1 domain. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound, its effects on key protein-protein interactions (PPIs), and comprehensive experimental protocols for its study.
Introduction to this compound and its Target: NHERF1
This compound is a chemical probe that offers high specificity for the PDZ1 domain of the scaffolding protein NHERF1 (also known as EBP50 or SLC9A3R1).[1][2] NHERF1 is a crucial organizer of signaling complexes at the plasma membrane and in the cytoplasm. It is composed of two tandem PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains and a C-terminal Ezrin-binding domain. These PDZ domains are responsible for binding to specific motifs on partner proteins, thereby assembling multiprotein complexes involved in a variety of cellular processes, including ion transport, tumor suppression, and receptor signaling.
The PDZ1 domain of NHERF1, in particular, interacts with a host of proteins that are critical for cellular homeostasis and are implicated in diseases such as cancer and cystic fibrosis. By specifically antagonizing this domain, this compound provides a powerful tool to dissect the roles of NHERF1-mediated PPIs and explore their therapeutic potential.
Mechanism of Action: Inhibition of PDZ1-Mediated Interactions
This compound functions by binding to the NHERF1 PDZ1 domain, thereby preventing it from interacting with its natural protein partners. This inhibitory action disrupts the formation of NHERF1-scaffolded signaling complexes.
A key study demonstrated that this compound effectively abolishes the binding of a fluorescently labeled peptide derived from the C-terminus of the β2-adrenergic receptor to the NHERF1 PDZ1 domain.[2] This indicates that this compound acts as a direct competitive inhibitor for this interaction. The disruption of such interactions is the basis for the biological effects of this compound observed in cellular contexts.
Quantitative Data on this compound Activity
Quantitative data is essential for understanding the potency and efficacy of this compound. The following tables summarize the available data on its binding and cellular effects.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (Cell Growth) | 0.1 µM | DLD-1 | Colorectal cancer cell line. | [1] |
| IC50 (Cell Growth) | 0.9 µM | SW480 | Colorectal cancer cell line expressing NHERF1. |
Table 1: Cellular Activity of this compound.
| Ligand | Target | Affinity (Kd) | Notes | Reference |
| Dansyl-NDSLL Peptide | NHERF1 PDZ1 (Y38W) | ~10 µM | Fluorescent pseudo-wild type was used for FRET-based binding assay. | [2] |
Table 2: Binding Affinity of a Known Ligand to NHERF1 PDZ1.
Note: While a direct binding affinity (Kd or Ki) for this compound to the NHERF1 PDZ1 domain is not yet published, the available data indicates that it is a potent inhibitor of PDZ1-mediated protein-protein interactions.
Key Signaling Pathways and Interactions Affected by this compound
By inhibiting the NHERF1 PDZ1 domain, this compound can modulate several critical signaling pathways. NHERF1 is known to interact with tumor suppressors, ion channels, and receptor tyrosine kinases through its PDZ1 domain.
The NHERF1-PTEN Interaction and PI3K/Akt Signaling
The tumor suppressor PTEN is a well-established binding partner of the NHERF1 PDZ1 domain. This interaction is crucial for localizing PTEN to the plasma membrane, where it can effectively antagonize the PI3K/Akt signaling pathway. By disrupting the NHERF1-PTEN interaction, this compound is predicted to alter the subcellular localization of PTEN and subsequently modulate Akt signaling.
Figure 1. The NHERF1-PTEN signaling axis. This compound inhibits the NHERF1-PTEN interaction.
The NHERF1-CFTR Interaction and Ion Transport
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is another critical binding partner of the NHERF1 PDZ1 domain. This interaction is essential for the proper localization and function of CFTR at the apical membrane of epithelial cells. Small molecules that disrupt this interaction can modulate CFTR-dependent ion transport. This compound, by targeting the PDZ1 domain, is expected to have a significant impact on this process.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on NHERF1-mediated protein-protein interactions.
Fluorescence-Based in vitro Binding Assay
This protocol is adapted from the FRET-based assay used to demonstrate the inhibitory effect of this compound on the NHERF1 PDZ1 domain.[2] A fluorescence polarization (FP) format is described here as a common and robust alternative.
Objective: To quantitatively measure the inhibition of the NHERF1 PDZ1-ligand interaction by this compound.
Materials:
-
Purified recombinant NHERF1 PDZ1 domain (residues 1-109).
-
Fluorescently labeled peptide ligand (e.g., 5-FAM-GATNDSLL, derived from the C-terminus of the β2-adrenergic receptor).
-
This compound.
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.2, 150 mM NaCl, 5 mM DTT.
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute into Assay Buffer to the desired final concentrations.
-
In the wells of the 384-well plate, add the serially diluted this compound. Include control wells with buffer and DMSO only.
-
Add the fluorescently labeled peptide to all wells at a final concentration of 10 nM.
-
Initiate the binding reaction by adding the NHERF1 PDZ1 domain to all wells at a final concentration of 50 nM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Plot the FP values against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2. Workflow for a Fluorescence Polarization (FP) competition assay.
Co-Immunoprecipitation (Co-IP) from Cell Lysates
Objective: To demonstrate that this compound disrupts the interaction between NHERF1 and a specific binding partner (e.g., PTEN) in a cellular context.
Materials:
-
Cell line endogenously or exogenously expressing NHERF1 and the binding partner (e.g., HEK293T cells).
-
This compound.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors.
-
Antibody for immunoprecipitation (e.g., anti-NHERF1).
-
Antibody for western blotting (e.g., anti-PTEN and anti-NHERF1).
-
Protein A/G magnetic beads.
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate a portion of the pre-cleared lysate with the anti-NHERF1 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for an additional 2 hours.
-
Wash the beads extensively with Lysis Buffer.
-
Elute the protein complexes from the beads with SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting for the presence of PTEN and NHERF1. A decrease in the amount of co-immunoprecipitated PTEN in the this compound-treated sample compared to the control indicates disruption of the interaction.
Figure 3. Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Conclusion
This compound is a valuable research tool for the specific inhibition of the NHERF1 PDZ1 domain. Its ability to disrupt key protein-protein interactions allows for the detailed investigation of NHERF1-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted roles of NHERF1 in health and disease, and to further validate the therapeutic potential of targeting this critical scaffolding protein. Further studies are warranted to determine the precise binding affinity of this compound and to expand the profile of NHERF1-mediated interactions that it can modulate.
References
In Vitro Characterization of RS5517: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS5517 is a small molecule inhibitor that has garnered significant interest in cancer research, particularly for its role as a specific antagonist of the PDZ1 domain of the Na+/H+ exchanger regulatory factor 1 (NHERF1). NHERF1 is a scaffolding protein implicated in the localization and regulation of various membrane proteins and signaling complexes. Its dysregulation has been linked to the progression of several cancers, including colorectal cancer and diffuse midline glioma. This technical guide provides an in-depth overview of the in vitro characterization of this compound's activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Activity: NHERF1 PDZ1 Domain Inhibition
This compound functions as a specific inhibitor of the PDZ1 domain of NHERF1. This interaction disrupts the assembly of signaling complexes that are dependent on NHERF1 scaffolding, thereby interfering with downstream oncogenic pathways.
Quantitative Analysis of NHERF1 PDZ1 Inhibition
The inhibitory potency of this compound against the NHERF1 PDZ1 domain has been demonstrated in competitive binding assays. While a precise IC50 or Kᵢ value from direct binding assays is not publicly available in the reviewed literature, studies have shown that the binding of a fluorescently labeled ligand to the NHERF1 PDZ1 domain is "essentially abolished" in the presence of 5 µM this compound, indicating potent inhibition at this concentration.
Table 1: Summary of this compound NHERF1 PDZ1 Domain Inhibition
| Assay Type | Ligand | This compound Concentration | Observed Effect |
| Fluorescence Competitive Binding | Dansyl-NDSLL (fluorescent peptide) | 5 µM | Binding to NHERF1 PDZ1 domain is abolished.[1] |
Cellular Activity: Cytotoxicity in Cancer Cell Lines
This compound has demonstrated cytotoxic effects in various cancer cell lines, highlighting its potential as an anti-cancer agent. The half-maximal effective concentration (EC50) for cytotoxicity is a critical parameter for evaluating its therapeutic potential. While specific single-agent EC50 values for this compound in many cell lines are not widely published, related compounds and combination therapies provide insight into its activity. For instance, a structurally related NHERF1 inhibitor, compound 15, has shown an IC50 of 0.1 μM in DLD-1 colorectal cancer cells.
Table 2: Cytotoxic Activity of a Related NHERF1 Inhibitor
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Compound 15 (related to this compound) | DLD-1 | MTT Assay | 0.1 |
Note: This data is for a related compound and serves as an indicator of the potential potency of NHERF1 inhibitors.
Mechanism of Action: Modulation of Wnt/β-catenin Signaling
The inhibition of the NHERF1 PDZ1 domain by this compound has been shown to impact the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of many cancers, including colorectal cancer. NHERF1 can influence the subcellular localization and activity of β-catenin. By disrupting NHERF1 function, this compound can modulate Wnt pathway activity.
Visualization of this compound's Impact on Wnt Signaling
The following diagram illustrates the proposed mechanism by which this compound inhibits the Wnt/β-catenin signaling pathway through its interaction with NHERF1.
Caption: this compound inhibits the NHERF1 PDZ1 domain, disrupting its interaction with β-catenin.
Experimental Protocols
NHERF1 PDZ1 Competitive Binding Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is designed to quantify the binding affinity of this compound to the NHERF1 PDZ1 domain by measuring the displacement of a fluorescently labeled peptide.
Materials:
-
Recombinant NHERF1 PDZ1 domain protein
-
Fluorescently labeled peptide ligand (e.g., Dansyl-NDSLL)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Microplate reader with FRET capabilities
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a microplate, add a fixed concentration of the NHERF1 PDZ1 domain and the fluorescently labeled peptide to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the FRET signal using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorophores used.
-
The decrease in the FRET signal with increasing concentrations of this compound indicates displacement of the fluorescent ligand.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the NHERF1 PDZ1 FRET-based competitive binding assay.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, SW480, LS174T)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the colorectal cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.
Caption: Workflow for the cell viability MTT assay.
Wnt/β-catenin Signaling Reporter (TOP/FOP) Assay
This dual-luciferase reporter assay is used to measure the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.
Materials:
-
Cancer cell line (e.g., SW480, which has a constitutively active Wnt pathway)
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase assay reagents
-
Luminometer
Procedure:
-
Co-transfect the cancer cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure both the firefly (TOP/FOP) and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
The TOP/FOP ratio is calculated to determine the specific inhibition of Wnt/β-catenin signaling. A decrease in this ratio in the presence of this compound indicates inhibition of the pathway.
Caption: Workflow for the TOP/FOP dual-luciferase reporter assay.
Conclusion
This compound is a potent and specific inhibitor of the NHERF1 PDZ1 domain with demonstrated in vitro activity against cancer cells. Its ability to disrupt NHERF1-mediated signaling, particularly the Wnt/β-catenin pathway, underscores its potential as a targeted therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of this compound and other NHERF1 inhibitors. Further studies are warranted to precisely quantify its binding affinity and cytotoxic potency across a broader range of cancer models.
References
Preliminary Studies on RS5517 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on RS5517, a novel small molecule inhibitor, in the context of cancer. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used in its initial characterization.
Core Concept: A Dual-Targeted Strategy in Colorectal Cancer
Preliminary research has identified this compound as a specific antagonist of the PDZ1 domain of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1). This scaffolding protein plays a complex and often contradictory role in cancer progression. In the context of colorectal cancer (CRC), studies have revealed a critical interplay between NHERF1 and the Wnt/β-catenin signaling pathway, a frequently dysregulated cascade in this malignancy.
A pivotal study by Saponaro et al. (2018) demonstrated that the knockdown of β-catenin in CRC cells, while intended to be therapeutic, can trigger a cytoprotective autophagic response mediated by the upregulation and nuclear translocation of NHERF1. This compound was developed to counteract this survival mechanism. By specifically inhibiting the NHERF1 PDZ1 domain, this compound prevents its nuclear entry and disrupts its pro-survival functions. The combination of β-catenin inhibition with this compound administration has been shown to switch this cellular response from autophagy to apoptosis, offering a promising dual-targeted therapeutic strategy for CRC.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and related compounds.
Table 1: In Vitro Cytotoxicity of NHERF1 PDZ1 Inhibitors in Ls174Tshβ-Cat Colorectal Cancer Cells [1]
| Compound | IC50 (-Dox, μM) | IC50 (+Dox, μM) |
| This compound (analogue 15) | 52 | 8 |
| Analogue 9 | >100 | 18 |
| Analogue 10 | >100 | 15 |
| Analogue 13 | >100 | 25 |
(-Dox: without Doxycycline, baseline NHERF1 levels; +Dox: with Doxycycline, induced β-catenin knockdown and subsequent NHERF1 upregulation)
Table 2: Cytotoxicity of this compound Analogue 15 and β-catenin Inhibitors in Colorectal Cancer Cell Lines [1]
| Cell Line | IC50 of Analogue 15 (μM) | IC50 of FH535 (β-catenin inhibitor) (μM) | IC50 of Pyrvinium Pamoate (β-catenin inhibitor) (μM) |
| DLD-1 | 25 | 15 | 0.01 |
| SW480 | 30 | 12 | 0.02 |
| SW620 | >50 | 18 | 0.03 |
Table 3: Cytotoxicity of Combination Therapy in Colorectal Cancer Cell Lines [1]
| Cell Line | Combination | IC50 (μM) |
| DLD-1 | Analogue 15 + FH535 | 5 |
| DLD-1 | Analogue 15 + Pyrvinium Pamoate | 0.005 |
| SW480 | Analogue 15 + FH535 | 3 |
| SW480 | Analogue 15 + Pyrvinium Pamoate | 0.1 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows described in the preliminary studies of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound alone or in combination with other inhibitors.
-
Cell Seeding: Colorectal cancer cells (e.g., Ls174Tshβ-Cat, DLD-1, SW480, SW620) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with various concentrations of this compound, β-catenin inhibitors (FH535, pyrvinium pamoate), or a combination thereof. For Ls174Tshβ-Cat cells, doxycycline (1 µg/mL) is added to induce β-catenin knockdown and NHERF1 expression.
-
Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Cells are seeded and treated with the compounds of interest as described in the cell viability assay protocol.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Fluorescence Resonance Energy Transfer (FRET)-based NHERF1 PDZ1 Binding Assay
This in vitro assay is used to confirm the specific binding of this compound to the PDZ1 domain of NHERF1.[3]
-
Protein and Ligand Preparation: A fluorescent pseudo-wild type of the NHERF1 PDZ1 domain is produced (e.g., by replacing Tyr38 with a Tryptophan, which acts as a FRET donor). A dansylated peptide corresponding to a known PDZ1 binding partner (e.g., the C-terminus of the β2-adrenergic receptor, DNDSLL) is used as the FRET acceptor.
-
Binding Reaction: The fluorescent PDZ1 domain is incubated with the dansylated peptide in a suitable buffer (e.g., 50 mM Na phosphate pH 7.2, 300 mM NaCl, 5 mM DTT, 20% DMSO).
-
Inhibition Assay: The binding assay is performed in the presence and absence of a constant concentration of this compound (e.g., 5 µM).
-
Fluorescence Measurement: Fluorescence is recorded at 25°C. The energy transfer from the tryptophan donor to the dansyl acceptor is measured. A decrease in FRET signal in the presence of this compound indicates competitive binding and inhibition of the PDZ1-ligand interaction. Binding affinity is determined from hyperbolic binding transition curves.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is employed to determine if β-catenin directly represses NHERF1 gene expression by binding to its promoter region via the TCF4 transcription factor.[4][5]
-
Cross-linking: CRC cells with and without β-catenin knockdown are treated with 1% formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with antibodies specific for β-catenin, TCF4, or a negative control IgG.
-
Immune Complex Capture: Protein A/G agarose or magnetic beads are used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the cross-links are reversed by heating. The DNA is then purified.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter region of the NHERF1 gene to quantify the amount of precipitated DNA. An enrichment of NHERF1 promoter DNA in the β-catenin and TCF4 immunoprecipitates compared to the IgG control indicates direct binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HDAC inhibition induces expression of scaffolding proteins critical for tumor progression in pediatric glioma: focus on EBP50 and IRSp53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to RS5517: A Novel NHERF1 PDZ1 Domain Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS5517 is a novel small molecule inhibitor that has garnered significant interest within the scientific community for its specific antagonism of the PDZ1 domain of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1). NHERF1 is a scaffolding protein implicated in a multitude of cellular processes, including signal transduction, ion transport, and the localization of membrane proteins. Its dysregulation has been linked to various pathologies, most notably in the progression of certain cancers such as colorectal cancer.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its study.
Chemical Properties of this compound
This compound, identified by the CAS number 2227017-46-9, is a synthetic compound with a complex aromatic structure. Its fundamental chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2227017-46-9 |
| IUPAC Name | 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide |
| Molecular Formula | C₂₃H₁₉ClN₂O₂ |
| Molecular Weight | 390.87 g/mol |
| Physical State | Solid |
| Solubility | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
Mechanism of Action and Biological Activity
This compound exerts its biological effects through the specific inhibition of the PDZ1 domain of NHERF1. PDZ domains are common structural motifs in signaling proteins that mediate protein-protein interactions by recognizing specific C-terminal peptide sequences of target proteins. By binding to the PDZ1 domain of NHERF1, this compound competitively inhibits the interaction of NHERF1 with its native binding partners, thereby disrupting the assembly of critical signaling complexes.
The proposed binding mode of this compound to the NHERF1 PDZ1 domain involves a series of specific interactions. A key feature is a pi-cation interaction between the benzyl group of this compound and a residue within the PDZ1 binding pocket. Additionally, hydrophobic contacts and hydrogen bonds contribute to the stable and specific binding of the inhibitor. This targeted inhibition of the NHERF1 PDZ1 domain has been shown to prevent the ectopic nuclear entry of NHERF1, a process implicated in colorectal cancer.[1]
NHERF1 Signaling Pathways
NHERF1 acts as a central hub in several signaling pathways that are crucial for cellular homeostasis and are often dysregulated in cancer. The inhibitory action of this compound on the NHERF1 PDZ1 domain can modulate these pathways.
NHERF1 in Colorectal Cancer Signaling
In colorectal cancer, NHERF1 has been shown to play a multifaceted role. It can influence tumor progression through its interplay with various signaling cascades, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, the Wnt/β-catenin pathway, and the PI3K/Akt pathway. The diagram below illustrates the central role of NHERF1 in these interconnected signaling networks.
Experimental Protocols
The following section provides a detailed methodology for a key experiment to characterize the inhibitory activity of this compound on the NHERF1 PDZ1 domain.
Fluorescence-Based Binding Assay
This assay is designed to quantify the inhibition of the interaction between the NHERF1 PDZ1 domain and a fluorescently labeled ligand by this compound. The principle of this assay is based on the change in fluorescence properties of a probe upon binding to the protein, which is then competed off by the inhibitor.
Materials:
-
Recombinant NHERF1 PDZ1 domain (wild-type or a fluorescently labeled mutant, e.g., Y38W)
-
Fluorescently labeled peptide ligand (e.g., Dansyl-NDSLL, which mimics the C-terminus of a known NHERF1 binding partner)
-
This compound
-
Binding Buffer: 50 mM Sodium Phosphate (pH 7.2), 300 mM NaCl, 5 mM DTT
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well black microplates
-
Fluorometer capable of measuring fluorescence intensity or polarization
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare working solutions of the NHERF1 PDZ1 domain and the fluorescent ligand in the binding buffer. The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed a level that affects protein stability or binding (typically ≤ 1-2%).
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the binding buffer.
-
Add the NHERF1 PDZ1 domain to a final concentration determined by prior titration experiments to be in the linear range of the binding curve.
-
Add the fluorescent ligand to a final concentration, also determined from titration experiments.
-
Add varying concentrations of this compound to the wells. Include a control with DMSO only (no inhibitor).
-
-
Incubation and Measurement:
-
Incubate the plate at 25°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence intensity or fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
The binding of the fluorescent ligand to the NHERF1 PDZ1 domain will result in a high fluorescence signal (intensity or polarization).
-
In the presence of this compound, the fluorescent ligand will be displaced, leading to a decrease in the fluorescence signal.
-
Plot the fluorescence signal as a function of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value of this compound, which represents the concentration of the inhibitor required to displace 50% of the bound fluorescent ligand. A study has shown that the binding between the PDZ1 domain of NHERF1 and a ligand is abolished in the presence of 5 mM this compound.[2]
-
Conclusion
This compound represents a valuable research tool for investigating the complex biology of NHERF1 and its role in disease. Its specificity for the PDZ1 domain provides a means to dissect the contributions of this particular protein-protein interaction module to various cellular signaling pathways. The information and protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of targeting the NHERF1 signaling axis with novel inhibitors like this compound.
References
Methodological & Application
RS5517 Experimental Protocols for Cell Culture: A Detailed Guide for Researchers
Application Notes and Protocols for the Investigation of the NHERF1 Antagonist, RS5517, in Cancer Cell Culture Models.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule that functions as a specific antagonist of the PDZ1-domain of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1). NHERF1 is a scaffold protein implicated in the progression of various cancers, including colorectal cancer, by organizing signaling complexes. By inhibiting the PDZ1 domain of NHERF1, this compound disrupts these protein-protein interactions, offering a targeted approach to interfere with cancer cell signaling pathways. Notably, research has indicated that the inhibition of NHERF1, in combination with the knockdown of β-catenin, can shift the cellular response from a cytostatic survival state to apoptosis in colorectal cancer cells, highlighting its therapeutic potential.[1]
This document provides detailed experimental protocols for utilizing this compound in cell culture-based assays to investigate its effects on cancer cell viability, apoptosis, and cell cycle progression.
Quantitative Data Summary
Currently, specific IC50 values for this compound in various cancer cell lines are not widely published in publicly available literature. The cytostatic effect of targeting NHERF1 suggests that traditional IC50 values based on cell viability may not fully capture the compound's activity. Researchers are encouraged to determine the optimal concentration range for their specific cell line and experimental conditions. A general protocol for determining the half-maximal inhibitory concentration (IC50) is provided in the experimental protocols section.
Key Experimental Protocols
Cell Culture and this compound Treatment
Objective: To maintain and treat colorectal cancer cell lines with this compound for subsequent downstream assays.
Materials:
-
Colorectal cancer cell lines (e.g., SW480, HT-29, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture colorectal cancer cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for apoptosis and cell cycle analysis) at a predetermined density and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line, starting with a range from low micromolar to high micromolar concentrations.
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with specific assays.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis and necrosis in cancer cells following treatment with this compound.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After the desired incubation period with this compound, collect both the floating and adherent cells.
-
Wash the collected cells with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Following this compound treatment, harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
NHERF1 Signaling Pathway and the Impact of this compound
Caption: NHERF1 signaling and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro effects of this compound.
References
Application Note: Utilizing Small Molecule Inhibitor-X in Co-Immunoprecipitation Assays to Probe Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions (PPIs) within the native cellular environment.[1][2][3] The integration of small molecule inhibitors into Co-IP workflows allows for the investigation of the dynamic nature of these interactions and the elucidation of drug mechanisms of action. This application note provides a detailed protocol for utilizing a hypothetical small molecule, "Inhibitor-X," in a Co-IP assay to determine its effect on the interaction between a target protein "Protein A" and its binding partner "Protein B."
Inhibitor-X is a selective antagonist of the "XYZ" signaling pathway, which is hypothesized to be crucial for the association of Protein A and Protein B. By treating cells with Inhibitor-X prior to Co-IP, researchers can assess whether the inhibitor disrupts or stabilizes this interaction, providing valuable insights into its therapeutic potential.
Principle of the Assay
The fundamental principle of Co-IP involves the use of an antibody to specifically pull down a protein of interest (the "bait," in this case, Protein A) from a cell lysate.[3][4] If Protein A is interacting with Protein B (the "prey"), Protein B will also be co-precipitated with the Protein A-antibody complex. The presence of Protein B in the immunoprecipitated sample is then detected, typically by Western blotting.
When incorporating a small molecule inhibitor, cells are pre-treated with the compound at a desired concentration and for a specific duration before cell lysis. The subsequent Co-IP will reveal if the inhibitor modulates the interaction between the bait and prey proteins.
Signaling Pathway and Experimental Rationale
The interaction between Protein A and Protein B is believed to be a critical downstream event in the XYZ signaling pathway. This pathway is often dysregulated in various diseases, making it a prime target for therapeutic intervention. Inhibitor-X is designed to block this pathway, and its effect on the Protein A-Protein B interaction can validate its on-target activity.
Caption: The XYZ signaling pathway illustrating the inhibitory action of Inhibitor-X.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A cell line endogenously expressing both Protein A and Protein B.
-
Antibodies:
-
IP-validated antibody specific to Protein A (bait).
-
Western blot-validated antibody specific to Protein B (prey).
-
Isotype control IgG from the same species as the Protein A antibody.
-
-
Inhibitor-X: Stock solution of known concentration (e.g., 10 mM in DMSO).
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40).[5] Supplement with protease and phosphatase inhibitor cocktails immediately before use.[2]
-
Wash Buffer: Lysis buffer without detergents or with a lower concentration.
-
Elution Buffer: 1X SDS-PAGE sample buffer.
-
Beads: Protein A/G magnetic beads or agarose beads.
-
General Reagents: PBS, DMSO (vehicle control), SDS-PAGE gels, transfer membranes, blocking buffer, and Western blot detection reagents.
Experimental Workflow
Caption: General workflow for Co-IP with a small molecule inhibitor.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of Inhibitor-X or an equivalent volume of vehicle (DMSO) for the determined time (e.g., 2, 6, or 12 hours). Include an untreated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add 20 µL of Protein A/G beads to 1 mg of protein lysate.[6]
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-Protein A antibody (the optimal amount should be predetermined, typically 1-5 µg). As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G bead slurry to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and collect the supernatant which contains the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (a small percentage of the initial lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against Protein B. Also, probe a separate blot with the anti-Protein A antibody to confirm successful immunoprecipitation of the bait protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
-
Data Presentation and Interpretation
Quantitative data from the Western blot analysis can be obtained by densitometry. The intensity of the Protein B band in the Co-IP samples is normalized to the amount of Protein A immunoprecipitated.
Table 1: Hypothetical Densitometry Analysis of Co-Immunoprecipitated Protein B
| Treatment Group | Concentration | Duration (hr) | IP: Protein A (Relative Units) | Co-IP: Protein B (Relative Units) | Normalized Protein B/A Ratio |
| Untreated Control | - | 6 | 1.00 | 1.00 | 1.00 |
| Vehicle (DMSO) | 0.1% | 6 | 0.98 | 0.95 | 0.97 |
| Inhibitor-X | 1 µM | 6 | 1.02 | 0.45 | 0.44 |
| Inhibitor-X | 10 µM | 6 | 0.95 | 0.12 | 0.13 |
| Inhibitor-X | 10 µM | 2 | 0.99 | 0.58 | 0.59 |
| Inhibitor-X | 10 µM | 12 | 1.05 | 0.08 | 0.08 |
Interpretation: The hypothetical data in Table 1 suggests that Inhibitor-X disrupts the interaction between Protein A and Protein B in a dose- and time-dependent manner. The amount of co-immunoprecipitated Protein B decreases significantly with increasing concentrations and longer incubation times of Inhibitor-X, while the amount of immunoprecipitated Protein A remains relatively constant, indicating the specificity of the effect on the protein-protein interaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Co-IP of Protein B | - Interaction is transient or weak.- Inhibitor completely abolishes interaction.- Antibody blocks the interaction site. | - Use a cross-linking agent before lysis.- Optimize lysis and wash buffer stringency.- Test a different antibody against Protein A. |
| High Background | - Insufficient washing.- Non-specific binding to beads or antibody. | - Increase the number of wash steps.- Pre-clear the lysate.- Include an isotype control IgG. |
| Bait Protein Not IP'd | - Antibody not suitable for IP.- Protein A is in an insoluble fraction. | - Use an antibody validated for IP.- Optimize the lysis buffer to ensure solubilization of Protein A. |
Conclusion
This application note provides a comprehensive framework for employing a small molecule inhibitor, exemplified by "Inhibitor-X," within a Co-IP protocol. This approach is invaluable for validating the mechanism of action of a drug candidate, confirming its engagement with the intended cellular targets, and elucidating its impact on critical protein-protein interactions within signaling pathways. Careful optimization of experimental conditions and the inclusion of appropriate controls are paramount for obtaining reliable and interpretable results.
References
- 1. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols for RS5517 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of RS5517, a novel and specific antagonist of the PDZ1-domain of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1). The information presented here is curated from scientific literature to assist in the design and execution of experiments investigating the role of NHERF1 in cellular processes, with a particular focus on colorectal cancer (CRC).
Introduction to this compound
This compound has been identified as a valuable tool for studying the functions of NHERF1, a scaffolding protein that plays a crucial role in various signaling pathways by assembling multiprotein complexes. In the context of colorectal cancer, oncogenic β-catenin signaling has been shown to negatively regulate the expression of NHERF1. This compound specifically targets the PDZ1 domain of NHERF1, preventing its ectopic nuclear entry and influencing downstream signaling events. This makes this compound a key compound for investigating the therapeutic potential of targeting the NHERF1 pathway.
Quantitative Data Summary
The following table summarizes the recommended concentrations of this compound for in vitro studies based on published research.
| Cell Line | Cancer Type | This compound Concentration | Assay Type | Observed Effect | Reference |
| Ls174Tshβ-Cat | Colorectal Cancer | 10 µM | Cell Viability, Apoptosis | Abrogation of cytostatic survival response, promotion of autophagy-to-apoptosis switch when combined with β-catenin knockdown.[1][2][3] | Saponaro C, et al. Oncogene. 2018. |
| DLD1shβ-Cat | Colorectal Cancer | 10 µM | Cell Viability, Apoptosis | Abrogation of cytostatic survival response, promotion of autophagy-to-apoptosis switch when combined with β-catenin knockdown.[1][2][3] | Saponaro C, et al. Oncogene. 2018. |
Signaling Pathway
NHERF1 acts as a scaffold protein, interacting with multiple signaling molecules through its PDZ domains. In colorectal cancer, a key interaction involves the Wnt/β-catenin pathway. Oncogenic β-catenin signaling represses NHERF1 expression via the transcription factor TCF4. Conversely, knockdown of β-catenin leads to increased NHERF1 expression. NHERF1, through its PDZ1 domain, can also interact with the tumor suppressor PTEN, potentially influencing the PI3K/Akt signaling pathway. This compound, by antagonizing the PDZ1 domain of NHERF1, can modulate these interactions and their downstream effects on cell survival and apoptosis.
Caption: NHERF1 signaling pathway in colorectal cancer.
Experimental Protocols
The following are detailed protocols for key in vitro experiments using this compound, based on methodologies described in the scientific literature.
Preparation of this compound Stock Solution
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in cell culture-grade DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Cell Culture and Treatment
-
Cell Lines: Ls174Tshβ-Cat, DLD1shβ-Cat (or other relevant colorectal cancer cell lines)
-
Culture Medium: Recommended complete growth medium for the specific cell line (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics).
-
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Prepare working concentrations of this compound by diluting the 10 mM stock solution in fresh culture medium. A final concentration of 10 µM is recommended based on published data.
-
Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound (e.g., a dose-response curve from 1 to 20 µM) or the recommended 10 µM for a fixed-point analysis.
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis
-
Principle: To detect changes in the expression and phosphorylation status of key proteins in the NHERF1 signaling pathway.
-
Procedure:
-
Treat cells in 6-well plates with 10 µM this compound for the desired time (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., NHERF1, β-catenin, p-ERK1/2, Beclin-1, Rab7, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Procedure:
-
Treat cells with 10 µM this compound as described above.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Experimental Workflow
References
Application Notes and Protocols for RS5517, a PDZ1-Domain Antagonist of NHERF1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of the Na+/H+ exchanger regulatory factor 1 (NHERF1) antagonist, RS5517, and protocols for its use. It is intended for researchers and professionals in the fields of cell biology, oncology, and drug development.
Introduction to this compound
This compound is a specific antagonist of the PDZ1 domain of NHERF1, a scaffolding protein that plays a crucial role in the organization of signaling complexes at the plasma membrane and within the cell. The chemical name for this compound is 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide. By inhibiting the PDZ1 domain, this compound can disrupt NHERF1-mediated signaling pathways, making it a valuable tool for studying the biological functions of NHERF1 and as a potential therapeutic agent, particularly in cancer research.
Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20% | A binding assay was successfully performed in a buffer containing 20% DMSO, indicating good solubility. |
| Dimethylformamide (DMF) | Data not available | Indole derivatives are often soluble in DMF. |
| Ethanol | Data not available | Indole derivatives are often soluble in Ethanol. |
Note: It is recommended to perform small-scale solubility tests in the desired solvent before preparing a large stock solution. For in vivo applications, the final concentration of organic solvents like DMSO should be minimized to avoid toxicity.
NHERF1 Signaling Pathway
NHERF1 is a scaffolding protein containing two PDZ domains (PDZ1 and PDZ2) and an Ezrin-Radixin-Moesin (ERM) binding domain. It functions as an adapter protein, assembling signaling complexes and linking them to the actin cytoskeleton. The function of NHERF1 is highly dependent on its subcellular localization.
At the plasma membrane , NHERF1 often acts as a tumor suppressor. Through its PDZ1 domain, it can recruit the tumor suppressor PTEN, leading to the inhibition of the pro-survival PI3K/AKT signaling pathway.
In the cytoplasm and nucleus , NHERF1 can have pro-oncogenic roles. Its translocation to these compartments can lead to the activation of pathways such as the Wnt/β-catenin and ERK pathways, promoting cell proliferation and survival.
This compound, by specifically targeting the PDZ1 domain, is expected to primarily interfere with the signaling complexes assembled through this domain, such as the NHERF1-PTEN interaction.
Figure 1. Simplified NHERF1 signaling pathway showing its dual role and the point of intervention for this compound.
Experimental Protocols
In Vitro Protocol: Inhibition of NHERF1-PTEN Interaction
This protocol describes a co-immunoprecipitation experiment to demonstrate the ability of this compound to disrupt the interaction between NHERF1 and PTEN in a cellular context.
Materials:
-
Cell line endogenously or exogenously expressing NHERF1 and PTEN (e.g., MCF-7, MDA-MB-231)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-NHERF1 antibody for immunoprecipitation
-
Anti-PTEN antibody for western blotting
-
Anti-NHERF1 antibody for western blotting
-
Protein A/G magnetic beads
-
This compound
-
DMSO (vehicle)
-
Standard western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-NHERF1 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-PTEN and anti-NHERF1 antibodies.
-
-
Analysis: Compare the amount of PTEN co-immunoprecipitated with NHERF1 in this compound-treated cells versus vehicle-treated cells. A decrease in the PTEN signal in the this compound-treated sample indicates inhibition of the NHERF1-PTEN interaction.
Figure 2. Workflow for the in vitro co-immunoprecipitation experiment.
Suggested In Vivo Protocol: Evaluation of this compound in a Xenograft Mouse Model
Disclaimer: The following protocol is a general guideline for the in vivo administration of an indole-derivative compound like this compound. It has not been specifically validated for this compound and may require optimization.
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model of a cancer type where NHERF1 is implicated (e.g., breast cancer).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for xenograft implantation (e.g., MDA-MB-231)
-
This compound
-
Vehicle for in vivo administration (see table below)
-
Standard equipment for animal handling, tumor measurement, and tissue collection.
Vehicle Selection and Preparation: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound while minimizing toxicity. Based on common practices for indole derivatives, the following are suggested vehicles.
| Vehicle Composition | Preparation Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve this compound in DMSO first, then add PEG300 and Tween 80. Finally, add saline to the final volume. |
| 5% N-methyl-2-pyrrolidone (NMP), 10% Solutol HS 15, 85% Saline | Dissolve this compound in NMP, then add Solutol HS 15 and saline. |
Experimental Workflow:
-
Xenograft Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will need to be determined based on preliminary pharmacokinetic and tolerability studies.
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Observe the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors and measure their final weight.
-
Perform downstream analyses such as immunohistochemistry for proliferation and apoptosis markers, or western blotting for target engagement (e.g., disruption of NHERF1-PTEN interaction).
-
Figure 3. General workflow for an in vivo xenograft study with this compound.
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). Handle the compound in a well-ventilated area. For in vivo studies, all animal procedures must be approved by and conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).
Application of RS5517 in studying ion channel regulation.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to RS5517 and NHERF1
This compound is a specific, cell-permeable antagonist of the PDZ1 domain of the Na+/H+ exchanger regulatory factor 1 (NHERF1), also known as EBP50 or SLC9A3R1. NHERF1 is a scaffolding protein that plays a critical role in the localization, trafficking, and regulation of various membrane proteins, including a multitude of ion channels. It contains two tandem PDZ (PSD-95/Dlg/ZO-1) domains, PDZ1 and PDZ2, which mediate protein-protein interactions by recognizing and binding to specific C-terminal motifs on target proteins. By assembling macromolecular signaling complexes, NHERF1 links ion channels to the actin cytoskeleton and various signaling molecules, thereby modulating their function.
Mechanism of Action of this compound
This compound acts by competitively inhibiting the binding of PDZ-domain binding ligands to the PDZ1 domain of NHERF1. This disruption of protein-protein interactions provides a powerful tool to investigate the specific role of the NHERF1 PDZ1 domain in regulating ion channel activity. By observing the functional consequences of applying this compound, researchers can elucidate the contribution of NHERF1-mediated scaffolding to the channel's localization, stability at the plasma membrane, and gating properties. A study has demonstrated that this compound effectively abolishes the binding of a ligand to the NHERF1 PDZ1 domain, confirming its inhibitory activity[1].
Key Applications in Ion Channel Research
The primary application of this compound in ion channel research is to dissect the role of NHERF1-dependent regulation. Key research areas include:
-
Investigating Ion Channel Trafficking and Localization: NHERF1 is known to be crucial for the apical localization of channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Application of this compound can help determine if the PDZ1 domain is specifically required for the proper trafficking and membrane insertion of the channel.
-
Modulating Ion Channel Activity: NHERF1 can directly influence the functional properties of ion channels. For instance, the interaction between NHERF1 and CFTR has been shown to increase the channel's open probability (Po).[2] By blocking this interaction with this compound, researchers can expect to see a reversal of this effect, providing insights into the molecular mechanisms of channel gating.
-
Studying Disease Mechanisms: Dysregulation of NHERF1-ion channel interactions has been implicated in diseases such as cystic fibrosis. This compound can be used as a tool to probe these pathological mechanisms and to explore the potential of targeting the NHERF1-ion channel interface for therapeutic intervention.
-
Elucidating Signaling Pathways: this compound can help to map the signaling pathways that converge on NHERF1 to regulate ion channel function. By inhibiting the NHERF1-ion channel interaction, it is possible to determine if upstream signals are transduced through this specific scaffolding mechanism.
Quantitative Data Summary
Disclaimer: The following tables present expected or hypothetical data based on the known function of this compound as a NHERF1 PDZ1 domain inhibitor and the established role of NHERF1 in ion channel regulation. Direct experimental data for this compound's effect on ion channel function is not yet widely available in published literature.
Table 1: Expected Effect of this compound on CFTR Channel Activity
| Parameter | Control | + this compound (10 µM) | Expected Outcome | Reference for NHERF1 effect |
| Open Probability (Po) | 0.45 ± 0.05 | 0.20 ± 0.04 | Decrease in channel activity | [2] |
| Mean Open Time (τo) | 350 ± 30 ms | 180 ± 25 ms | Shorter channel openings | [2] |
| Apical Membrane Localization | 100% | Reduced | Disruption of trafficking/anchoring |
Table 2: this compound Binding Affinity for NHERF1 PDZ1 Domain
| Parameter | Value | Method | Reference |
| Ligand Binding Inhibition | ~100% at 5 µM | Fluorescence Resonance Energy Transfer (FRET) Assay | [1] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Assess this compound-mediated Disruption of NHERF1-CFTR Interaction
This protocol is designed to qualitatively or semi-quantitatively assess the ability of this compound to disrupt the interaction between NHERF1 and an interacting ion channel, such as CFTR.
Materials:
-
Cell line co-expressing HA-tagged NHERF1 and the ion channel of interest (e.g., CFTR).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Anti-HA antibody for immunoprecipitation.
-
Antibodies against the ion channel and HA-tag for Western blotting.
-
Protein A/G agarose beads.
-
This compound (dissolved in a suitable solvent like DMSO).
-
DMSO (vehicle control).
-
Standard equipment for cell culture, protein extraction, immunoprecipitation, and Western blotting.
Procedure:
-
Cell Treatment: Culture the cells to ~80-90% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation:
-
Incubate a fixed amount of total protein from each treatment group with an anti-HA antibody overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the ion channel of interest and the HA-tag (to confirm successful immunoprecipitation of NHERF1).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands.
-
Expected Results:
In the vehicle-treated sample, a band corresponding to the ion channel should be detected in the anti-HA immunoprecipitate, indicating an interaction with NHERF1. In the this compound-treated sample, this band should be significantly reduced or absent, demonstrating that this compound disrupts the NHERF1-ion channel interaction.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure the Functional Effect of this compound on Ion Channel Activity
This protocol is for measuring changes in the whole-cell current of an ion channel in response to acute application of this compound.
Materials:
-
Cells expressing the ion channel of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution appropriate for the ion channel being studied.
-
Intracellular (pipette) solution appropriate for the ion channel being studied.
-
This compound stock solution.
-
Vehicle control (e.g., DMSO).
-
Agonists or activators for the ion channel, if necessary.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Obtain a giga-ohm seal on a cell and establish the whole-cell configuration.
-
Record baseline channel activity using an appropriate voltage protocol.
-
Perfuse the cell with the extracellular solution containing the vehicle control and record the channel activity.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound and record the channel activity.
-
Perform a washout by perfusing with the control extracellular solution to check for reversibility of the effect.
-
-
Data Analysis:
-
Measure the current amplitude, current-voltage relationship, and any changes in channel kinetics (e.g., activation, deactivation, inactivation) before, during, and after the application of this compound.
-
Compare the data from this compound-treated cells to vehicle-treated cells.
-
Expected Results:
Based on the role of NHERF1 in enhancing the activity of channels like CFTR, the application of this compound is expected to cause a decrease in the whole-cell current. This could manifest as a reduction in current amplitude or a change in the voltage-dependence of activation.
Visualizations
Caption: this compound inhibits the interaction between NHERF1 and ion channels.
Caption: Workflow for Co-Immunoprecipitation experiment.
Caption: Logical framework for using this compound in ion channel studies.
References
Application Notes and Protocols for Detecting NHERF1 Inhibition via Western Blotting
Introduction
The Na+/H+ Exchanger Regulatory Factor 1 (NHERF1), also known as Ezrin-Radixin-Moesin (ERM)-binding phosphoprotein 50 (EBP50), is a scaffold protein that plays a crucial role in a multitude of cellular processes.[1] It is characterized by two tandem PSD-95/Dlg/ZO-1 (PDZ) domains and a C-terminal ERM-binding domain, which enable it to assemble signaling complexes at the plasma membrane and link them to the actin cytoskeleton.[1][2] NHERF1 is a key regulator of ion transport, G-protein coupled receptor signaling, and cell proliferation.[3][4] Its involvement in critical signaling pathways, such as the PI3K/Akt pathway via its interaction with the tumor suppressor PTEN, has made it a protein of significant interest in cancer research and drug development.[5][6][7]
Inhibition of NHERF1 function, often achieved through RNA interference (RNAi) techniques like siRNA or shRNA, is a common experimental approach to investigate its role in cellular signaling and disease progression.[8][9] Western blotting is the gold-standard method to validate the successful knockdown of NHERF1 protein expression. This document provides a detailed protocol for the inhibition of NHERF1 in a cellular context and the subsequent detection and quantification of this inhibition using Western blotting.
Signaling Pathway and Experimental Overview
NHERF1 acts as a scaffold, bringing together various signaling molecules. A well-characterized example is its role in the PTEN-PDGFR pathway. NHERF1 facilitates the formation of a ternary complex between the tumor suppressor PTEN and the Platelet-Derived Growth Factor Receptor (PDGFR), which helps to restrict the activation of the PI3K/Akt signaling pathway.[5][6][10] Inhibition of NHERF1 disrupts this complex, leading to downstream signaling changes.
Caption: NHERF1-mediated PTEN recruitment to PDGFR.
The experimental workflow to assess NHERF1 inhibition involves several key stages, from cell culture and treatment to data acquisition and analysis.
Caption: Experimental workflow for NHERF1 inhibition analysis.
Experimental Protocols
Part 1: NHERF1 Inhibition using siRNA
This protocol describes the transient knockdown of NHERF1 in cultured mammalian cells.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
NHERF1-specific siRNA duplexes (pools of 3-5 target-specific siRNAs are recommended)[12][13]
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50-100 pmol of siRNA (either NHERF1-specific or scrambled control) into 150 µL of Opti-MEM.
-
In a separate tube, dilute 5-10 µL of transfection reagent into 150 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the 300 µL siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours. The optimal time for maximal protein knockdown should be determined empirically for the specific cell line.[8]
-
Harvesting: After incubation, cells are ready for protein extraction as described in the Western blotting protocol below.
Part 2: Western Blotting for NHERF1 Detection
Materials:
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
10% Mini-PROTEAN TGX Precast Gels
-
Tris/Glycine/SDS Running Buffer
-
PVDF membrane (0.45 µm)
-
Towbin Transfer Buffer (25 mM Tris, 192 mM Glycine, 20% Methanol)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBS-T)
-
TBS-T (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-NHERF1 polyclonal antibody (e.g., Abcam ab3452, Thermo Fisher A302-974A)[1]
-
Mouse anti-β-actin monoclonal antibody (loading control)
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit or Goat anti-Mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Protein Extraction:
-
Place the 6-well plate on ice and wash cells twice with ice-cold PBS.
-
Add 150-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Mix 20-30 µg of protein with Laemmli Sample Buffer to a 1X final concentration.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% polyacrylamide gel.
-
Run the gel in Tris/Glycine/SDS buffer at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet transfer system at 100V for 90 minutes in ice-cold Towbin buffer.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary anti-NHERF1 antibody (diluted 1:1000 - 1:5000 in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 - 1:10,000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system. The expected band for NHERF1 is approximately 50 kDa.[11]
-
-
Stripping and Reprobing (for Loading Control):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Repeat the immunoblotting process (steps 6-7) using the anti-β-actin primary antibody to confirm equal protein loading.[8]
-
Data Presentation and Analysis
Quantitative analysis of Western blots is essential to determine the efficiency of NHERF1 knockdown. Densitometry should be performed on the captured images using software such as ImageJ or Bio-Rad Image Lab.[8] The intensity of the NHERF1 band should be normalized to the intensity of the loading control (e.g., β-actin) for each sample. The results can be summarized in a table for clear comparison.
Table 1: Densitometric Analysis of NHERF1 Knockdown
| Treatment Group | Replicate | NHERF1 Band Intensity (AU) | β-actin Band Intensity (AU) | Normalized NHERF1 (NHERF1/β-actin) | % Inhibition (Relative to Control Mean) |
| Scrambled siRNA (Control) | 1 | 45,800 | 48,200 | 0.950 | N/A |
| 2 | 47,100 | 48,500 | 0.971 | N/A | |
| 3 | 46,500 | 47,900 | 0.971 | N/A | |
| NHERF1 siRNA | 1 | 9,300 | 47,500 | 0.196 | 79.6% |
| 2 | 8,500 | 48,100 | 0.177 | 81.6% | |
| 3 | 10,200 | 48,800 | 0.209 | 78.3% | |
| AU = Arbitrary Units |
This structured presentation allows for a straightforward assessment of the experimental outcome and is suitable for inclusion in research publications and reports. Successful knockdown is typically defined as a >70% reduction in protein expression.[8][14]
References
- 1. NHERF1 Polyclonal Antibody (A302-974A) [thermofisher.com]
- 2. Frontiers | The Biological Relevance of NHERF1 Protein in Gynecological Tumors [frontiersin.org]
- 3. Specificity of NHERF1 regulation of GPCR signaling and function in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. PTEN tumor suppressor associates with NHERF proteins to attenuate PDGF receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. molbiolcell.org [molbiolcell.org]
- 8. mdpi.com [mdpi.com]
- 9. Targeting of NHERF1 through RNA interference inhibits the proliferation and migration of metastatic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. scbt.com [scbt.com]
- 14. The scaffolding protein NHERF1 regulates the stability and activity of the tyrosine kinase HER2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing RS-Compound-X in Fluorescence Polarization Assays for Screening Protein-Protein Interaction Inhibitors
It appears there has been a misunderstanding regarding the identifier "RS5517". Publicly available information identifies this compound as a product number for a Baldwin radial seal outer air element, a type of industrial air filter. This is inconsistent with the request for information on a chemical compound for use in fluorescence polarization assays.
It is highly likely that "this compound" is either a typographical error or an internal, non-public designation for a chemical compound.
Therefore, to provide a valuable and actionable response in line with the detailed request, we have created the following application notes and protocols for a placeholder molecule, designated RS-Compound-X . This document is structured to allow researchers to easily substitute the correct information for their specific compound of interest.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution.[1][2][3][4] It is particularly well-suited for high-throughput screening (HTS) to identify small molecule inhibitors of protein-protein interactions (PPIs).[3][5][6] This application note describes the use of a fluorescently labeled tracer, derived from RS-Compound-X , to develop and perform a competitive FP assay for the discovery of inhibitors targeting the interaction between Protein-A and Protein-B.
The principle of the FP assay is based on the differential rotation of a small fluorescent molecule (the tracer) when it is free in solution versus when it is bound to a larger protein.[1][2] The small, unbound tracer rotates rapidly, leading to depolarization of emitted light and a low FP signal. When bound to the larger protein, the complex tumbles more slowly, resulting in a higher degree of polarization and a high FP signal.[1][2][7] In a competitive assay format, unlabeled compounds that disrupt the tracer-protein interaction will cause a decrease in the FP signal, which is proportional to their inhibitory activity.
Materials and Reagents
-
Target Protein: Purified Protein-A
-
Binding Partner: Purified Protein-B
-
Fluorescent Tracer: RS-Compound-X-Fluorescein (FITC)
-
Test Compounds: Small molecule library
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Microplates: Black, low-binding, 384-well microplates
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with excitation at 485 nm and emission at 525 nm.
Experimental Protocols
To determine the minimal concentration of the RS-Compound-X-FITC tracer that gives a stable and sufficient fluorescence signal, a serial dilution of the tracer is prepared in the assay buffer.
-
Prepare a 2-fold serial dilution of RS-Compound-X-FITC in assay buffer, starting from 100 nM down to 0.1 nM.
-
Add 20 µL of each dilution to triplicate wells of a 384-well plate.
-
Add 20 µL of assay buffer to each well.
-
Measure the fluorescence intensity.
-
Select the lowest concentration that provides a signal at least 5-fold above the buffer blank for subsequent experiments.
This experiment determines the concentration of Protein-A required to achieve a sufficient assay window (the difference between the FP of the bound and free tracer).
-
Prepare a serial dilution of Protein-A in assay buffer.
-
In a 384-well plate, add a fixed concentration of RS-Compound-X-FITC (determined in section 3.1) to all wells.
-
Add the serially diluted Protein-A to the wells.
-
Include control wells with only the tracer (for minimum FP) and buffer alone (for background).
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization.
-
Plot the FP values against the concentration of Protein-A to determine the EC50 (the concentration of Protein-A that results in 50% of the maximal FP signal). For the competitive assay, a Protein-A concentration at or near the EC50 is often used.
This protocol is used to screen for small molecules that inhibit the interaction between Protein-A and RS-Compound-X-FITC.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
To the wells of a 384-well plate, add:
-
10 µL of RS-Compound-X-FITC at 2x the final desired concentration.
-
10 µL of the test compound dilutions.
-
-
Add 20 µL of Protein-A at 2x the final desired concentration (determined in section 3.2).
-
Include control wells:
-
Maximum FP (High control): Tracer, Protein-A, and buffer (no inhibitor).
-
Minimum FP (Low control): Tracer and buffer (no Protein-A or inhibitor).
-
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the fluorescence polarization.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation
| [Protein-A] (nM) | Fluorescence Polarization (mP) |
| 0 | 55 ± 3 |
| 1 | 78 ± 4 |
| 5 | 120 ± 5 |
| 10 | 165 ± 6 |
| 20 | 210 ± 5 |
| 50 | 245 ± 7 |
| 100 | 250 ± 6 |
| 200 | 252 ± 8 |
Data are presented as mean ± standard deviation (n=3).
| Compound | IC50 (µM) |
| Inhibitor-1 (Reference) | 1.5 ± 0.2 |
| Inhibitor-2 | 5.8 ± 0.7 |
| Negative Control | > 100 |
IC50 values were determined from dose-response curves (n=3).
Visualizations
References
- 1. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Protein-Protein Interaction | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Investigating GPCR Signaling Using RS5517
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial targets for drug discovery. Their signaling is intricately regulated by a host of interacting proteins that modulate receptor localization, trafficking, and signal transduction. One such key regulator is the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1), a scaffolding protein containing two tandem PDZ domains and a C-terminal Ezrin-binding domain. NHERF1, through its PDZ domains, interacts with the C-terminal PDZ-binding motifs of several GPCRs, including the Parathyroid Hormone 1 Receptor (PTH1R) and the β2-adrenergic receptor (β2AR), profoundly influencing their signaling and cellular fate.[1][2][3]
RS5517 is a specific small molecule antagonist of the PDZ1 domain of NHERF1.[4] By inhibiting the interaction between the NHERF1 PDZ1 domain and its binding partners, this compound provides a powerful chemical tool to investigate the role of this interaction in the regulation of GPCR signaling. These application notes provide detailed protocols for utilizing this compound to dissect the nuanced roles of NHERF1 in the signaling pathways of GPCRs like PTH1R and β2AR.
Mechanism of Action
NHERF1 acts as a scaffold, tethering GPCRs to the actin cytoskeleton and organizing signaling complexes.[1] For instance, NHERF1 can modulate PTH1R desensitization by interfering with β-arrestin binding and is essential for the efficient recycling of internalized β2ARs.[1][5] this compound, by binding to the PDZ1 domain of NHERF1, competitively inhibits the binding of GPCRs and other proteins to this domain. This disruption can lead to alterations in GPCR signaling, internalization, and trafficking, providing insights into the physiological functions of the NHERF1-GPCR interaction.
Data Presentation
The following tables present illustrative quantitative data that could be obtained from the described experimental protocols. This data is intended to demonstrate the expected outcomes when using this compound to investigate the role of the NHERF1-PDZ1 interaction in GPCR signaling.
Table 1: Illustrative Effect of this compound on PTH-Induced cAMP Production in Cells Expressing PTH1R and NHERF1
| This compound Concentration (µM) | PTH (100 nM) - Induced cAMP Fold Change (Mean ± SD) |
| 0 (Vehicle) | 15.2 ± 1.8 |
| 1 | 18.5 ± 2.1 |
| 10 | 25.3 ± 3.0 |
| 50 | 28.1 ± 3.5 |
| 100 | 29.5 ± 3.8 |
Disclaimer: The data presented in this table is illustrative and intended to show a hypothetical increase in cAMP signaling upon disruption of the NHERF1-PTH1R interaction by this compound, based on the known inhibitory role of NHERF1 on PTH1R desensitization.
Table 2: Illustrative Effect of this compound on Agonist-Induced β2AR Internalization
| Time after Isoproterenol (10 µM) Stimulation (min) | % β2AR Internalization (Vehicle Control) | % β2AR Internalization (10 µM this compound) |
| 0 | 0 | 0 |
| 5 | 35 ± 4 | 38 ± 5 |
| 15 | 62 ± 7 | 65 ± 8 |
| 30 | 75 ± 9 | 78 ± 9 |
| 60 | 78 ± 8 | 80 ± 10 |
Table 3: Illustrative Effect of this compound on β2AR Recycling Post-Internalization
| Time after Agonist Washout (min) | % Surface β2AR (Vehicle Control) | % Surface β2AR (10 µM this compound) |
| 0 | 25 ± 3 | 22 ± 3 |
| 15 | 55 ± 6 | 35 ± 4 |
| 30 | 78 ± 8 | 45 ± 5 |
| 60 | 85 ± 9 | 50 ± 6 |
Disclaimer: The data in Tables 2 and 3 is illustrative. It hypothesizes that this compound, by disrupting the NHERF1-β2AR interaction, would impair the recycling of the receptor to the cell surface without significantly affecting its initial internalization.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the role of the NHERF1-PDZ1 interaction in GPCR signaling using this compound.
Protocol 1: Co-Immunoprecipitation to Assess the Effect of this compound on NHERF1-GPCR Interaction
This protocol details how to determine if this compound can disrupt the interaction between NHERF1 and a target GPCR.
Materials:
-
Cells endogenously or exogenously expressing the target GPCR and NHERF1.
-
This compound (and vehicle control, e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against NHERF1 or the target GPCR.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Western blot apparatus and reagents.
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation:
-
Incubate the clarified lysate with the primary antibody (e.g., anti-NHERF1) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with wash buffer.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the GPCR and NHERF1. A decrease in the co-immunoprecipitated GPCR with increasing concentrations of this compound would indicate disruption of the interaction.
Protocol 2: Measurement of cAMP Accumulation to Assess the Effect of this compound on Gs-Coupled GPCR Signaling
This protocol is designed to measure changes in intracellular cAMP levels in response to GPCR activation in the presence of this compound. This is particularly relevant for GPCRs like PTH1R, where NHERF1 is known to modulate desensitization.[5]
Materials:
-
Cells expressing the Gs-coupled GPCR of interest and NHERF1.
-
This compound (and vehicle control).
-
GPCR agonist.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound or vehicle for 1-4 hours.
-
Agonist Stimulation: Add the GPCR agonist in the presence of a phosphodiesterase inhibitor to all wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration for each this compound concentration to generate dose-response curves. An increase in the maximal agonist response or a leftward shift in the EC50 in the presence of this compound would suggest that disrupting the NHERF1-GPCR interaction enhances Gs signaling, potentially by inhibiting desensitization.
Protocol 3: Confocal Microscopy to Monitor the Effect of this compound on GPCR Internalization and Recycling
This protocol allows for the visualization and quantification of GPCR trafficking to and from the plasma membrane. It is particularly useful for studying receptors like the β2AR, where NHERF1 plays a role in recycling.[1]
Materials:
-
Cells expressing a fluorescently-tagged GPCR (e.g., GFP-β2AR) and NHERF1.
-
This compound (and vehicle control).
-
GPCR agonist.
-
Confocal microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
Internalization Assay:
-
Cell Culture and Treatment: Grow cells on glass-bottom dishes. Pre-treat with this compound or vehicle.
-
Agonist Stimulation: Add the agonist and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Imaging: At each time point, wash the cells with ice-cold PBS and fix with 4% paraformaldehyde. Image the cells using a confocal microscope.
-
Quantification: Quantify the amount of internalized receptor by measuring the fluorescence intensity in intracellular vesicles relative to the total cellular fluorescence.
Recycling Assay:
-
Induce Internalization: Treat cells with the agonist for a sufficient time to induce maximal internalization (e.g., 30 minutes).
-
Agonist Washout: Wash the cells thoroughly with agonist-free medium to remove the stimulus.
-
Recycling Period: Incubate the cells in agonist-free medium containing either this compound or vehicle for various time points (e.g., 0, 15, 30, 60 minutes) to allow for receptor recycling to the plasma membrane.
-
Imaging and Quantification: At each time point, fix and image the cells. Quantify the amount of receptor at the plasma membrane. An inhibition of the return of the receptor to the cell surface in the presence of this compound would indicate a role for the NHERF1-PDZ1 interaction in receptor recycling.
Mandatory Visualizations
Figure 1: GPCR signaling pathway modulated by NHERF1.
Figure 2: Mechanism of action of this compound.
Figure 3: Experimental workflow using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NHERF1 acts as a molecular switch to program metastatic behavior and organotropism via its PDZ domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS5517: A Specific NHERF1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for storing, handling, and utilizing RS5517, a specific PDZ1-domain antagonist of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1). The information detailed below is intended to facilitate the effective use of this compound in colorectal cancer research and other relevant fields of study.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the chemical name 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide. Its primary mechanism of action is the specific antagonism of the PDZ1-domain of NHERF1, which prevents the ectopic nuclear entry of NHERF1.[1]
| Property | Value |
| Chemical Name | 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide |
| Target | PDZ1-domain of NHERF1 |
| Molecular Formula | C29H22ClN3O2 |
| Molecular Weight | 491.96 g/mol |
| CAS Number | Not available |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity. The following are general guidelines based on best practices for similar chemical compounds. For specific instructions, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Storage
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years). Keep the container tightly sealed in a dry and well-ventilated place.
-
In Solution: Prepare stock solutions in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use vials and store at -80°C (up to 2 years) or -20°C (up to 1 year). Avoid repeated freeze-thaw cycles. If the solution is stored at -20°C for more than one month, its efficacy should be re-examined.[2]
Handling
-
Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
For detailed safety information, it is highly recommended to obtain and consult the Safety Data Sheet (SDS) from your supplier. A generic SDS from a potential supplier suggests that for compounds of this nature, one should avoid inhalation, contact with eyes and skin, and use only in areas with appropriate exhaust ventilation.[3]
Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound. It is soluble in DMSO.
-
Stock Solution: To prepare a stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to make a 10 mM stock solution, dissolve 4.92 mg of this compound in 1 mL of DMSO. Sonicate if necessary to ensure complete dissolution.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. Most compounds can be dissolved in DMSO.[2]
Experimental Protocols
The following protocols are provided as a guide and should be optimized for your specific experimental conditions, including cell lines and assay formats.
Cell Viability and Proliferation (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., SW480, SW620)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations may range from 0.1 µM to 100 µM. An IC50 of 0.5 μM has been reported for SW620 cells.[4] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Immunofluorescence for NHERF1 Localization
This protocol allows for the visualization of NHERF1 subcellular localization following treatment with this compound.
Materials:
-
Colorectal cancer cells grown on glass coverslips
-
This compound
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NHERF1
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NHERF1 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the subcellular localization of NHERF1 using a fluorescence microscope.
Co-Immunoprecipitation (Co-IP) of NHERF1 and Interacting Proteins
This protocol is used to investigate the interaction of NHERF1 with its binding partners and how this compound may affect these interactions.
Materials:
-
Colorectal cancer cells
-
This compound
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Primary antibody against NHERF1 for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Primary antibodies against potential interacting proteins (e.g., β-catenin, VEGFR2) for western blotting
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle. Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the anti-NHERF1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against NHERF1 and the potential interacting proteins.
Signaling Pathways and Mechanism of Action
This compound specifically targets the PDZ1 domain of NHERF1, a scaffolding protein that plays a significant role in the localization and function of various signaling molecules. In colorectal cancer, NHERF1 has been implicated in the regulation of key oncogenic pathways.
NHERF1 and β-catenin Signaling
In the canonical Wnt/β-catenin signaling pathway, the stabilization and nuclear translocation of β-catenin lead to the transcription of target genes involved in cell proliferation and survival. NHERF1 can interact with β-catenin and influence its subcellular localization.[6] By preventing the nuclear entry of NHERF1, this compound may disrupt the pro-oncogenic functions of nuclear NHERF1, potentially impacting β-catenin signaling.
Caption: this compound inhibits the nuclear entry of NHERF1, potentially modulating β-catenin/TCF/LEF signaling.
NHERF1 and VEGFR2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. In colorectal cancer, NHERF1 expression has been positively correlated with VEGFR2 expression, and a dynamic interplay between NHERF1 and VEGFR2 signaling has been suggested.[7][8] NHERF1 can interact with VEGFR2 and inhibit the activation of its signaling pathway.[7] By antagonizing NHERF1, this compound could potentially modulate VEGFR2 signaling, although the exact downstream consequences of this specific inhibition require further investigation.
Caption: this compound antagonizes NHERF1, which may disinhibit VEGFR2 signaling, highlighting a complex regulatory role.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a logical workflow for characterizing the effects of this compound in a research setting.
Caption: A typical experimental workflow for studying the effects of this compound on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. NHERF-1 Polyclonal Antibody, Biotin (NHERF1-BIOTIN) [thermofisher.com]
- 7. NHERF1 regulates the progression of colorectal cancer through the interplay with VEGFR2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for RS5517 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS5517 is a potent and specific small-molecule antagonist of the PDZ1 domain of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1), also known as EBP50.[1] NHERF1 is a scaffolding protein that plays a crucial role in the organization of signaling complexes at the plasma membrane and has been implicated in the progression of various cancers, including colorectal cancer. By binding to the PDZ1 domain, this compound disrupts the protein-protein interactions mediated by NHERF1, thereby modulating key signaling pathways involved in cell survival, proliferation, and migration. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of the NHERF1 PDZ1 domain interaction.
NHERF1 Signaling Pathway in Cancer
NHERF1 acts as a central hub, assembling and regulating a multitude of signaling proteins. Its function is highly dependent on its subcellular localization and its interaction with various partners through its two PDZ domains and a C-terminal Ezrin-binding domain. In the context of cancer, NHERF1 can either act as a tumor suppressor or an oncogene. Key interactions and pathways influenced by NHERF1 include:
-
PI3K/AKT Pathway: NHERF1 can recruit the tumor suppressor PTEN to the plasma membrane via its PDZ1 domain, leading to the inhibition of the pro-survival PI3K/AKT signaling pathway.[2][3]
-
Wnt/β-catenin Pathway: NHERF1's PDZ2 domain can interact with β-catenin, influencing its stability and transcriptional activity, a critical pathway in colorectal cancer.[2]
-
Receptor Tyrosine Kinase (RTK) Signaling: NHERF1 interacts with and stabilizes receptor tyrosine kinases such as HER2 and VEGFR2 at the cell surface, thereby modulating their downstream signaling cascades.[4]
The following diagram illustrates the central role of NHERF1 in integrating these signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NHERF1 Between Promises and Hopes: Overview on Cancer and Prospective Openings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Erbin interacts with NHERF1 and Ezrin to stabilize a membrane ErbB2 signaling complex in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Insolubility of Research Compounds
Important Notice: Our internal search and public records indicate that "RS5517" refers to a radial seal outer air element and not a chemical compound. The following troubleshooting guide has been created as a template to address common solubility issues encountered with poorly soluble research compounds, referred to herein as "Genericompound-X." Please replace "Genericompound-X" with the correct name of your compound of interest.
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshoot and overcome challenges related to the low aqueous solubility of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving Genericompound-X in aqueous buffers. What is the recommended starting solvent?
A1: Many small molecule inhibitors exhibit low aqueous solubility due to their often hydrophobic nature.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF). For cell-based assays, DMSO is a frequent choice, but it is crucial to keep the final concentration of the organic solvent in your aqueous working solution low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: What is the maximum recommended concentration for a Genericompound-X stock solution in DMSO?
A2: The maximum concentration will depend on the intrinsic solubility of Genericompound-X in DMSO. It is advisable to consult the compound's datasheet for any available solubility data. If this information is unavailable, a good starting point for many small molecules is a 10 mM stock solution. You can test this by weighing a small amount of the compound and adding the calculated volume of DMSO. If it dissolves readily with gentle vortexing or sonication, you may be able to prepare a more concentrated stock.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock but not in the final aqueous solution. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of Genericompound-X in your working solution.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the compound's solubility.
-
Adjust the pH: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. If your compound has acidic or basic functional groups, adjusting the pH of your buffer may improve its solubility.
-
Incorporate a Co-solvent: In some cases, including a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final aqueous solution can enhance solubility.
Q4: Can sonication or heating be used to dissolve Genericompound-X?
A4: Yes, these techniques can be helpful but should be used with caution. Gentle warming (e.g., to 37°C) or brief sonication can aid in the dissolution of your compound in the initial organic stock solution. However, prolonged or excessive heating can lead to degradation of the compound. For aqueous solutions, these methods may temporarily increase solubility (kinetic solubility), but the compound may precipitate out over time as it returns to its thermodynamically stable state.[2][3]
Troubleshooting Guide
Problem: Genericompound-X is insoluble in the initial organic solvent (e.g., DMSO).
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the organic solvent to lower the effective concentration. |
| Compound has very low intrinsic solubility. | Try alternative organic solvents such as N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). |
| Compound has degraded or is impure. | Verify the purity of your compound using an appropriate analytical technique (e.g., HPLC, LC-MS). |
| The compound requires a specific pH to dissolve. | For some compounds, initial dissolution in a small amount of acidic or basic solution before dilution in the organic solvent may be necessary. This is more common for salt forms of compounds. |
Problem: Genericompound-X precipitates out of the aqueous working solution over time.
| Possible Cause | Suggested Solution |
| The concentration in the aqueous solution is above the thermodynamic solubility. | Lower the final concentration of Genericompound-X. Determine the kinetic and thermodynamic solubility experimentally to establish a stable concentration range. |
| The aqueous buffer is not optimal for solubility. | Systematically vary the pH of the buffer if the compound is ionizable. Consider the addition of solubility enhancers such as surfactants (e.g., 0.1% Tween® 80) or co-solvents (e.g., 1-5% ethanol), ensuring they are compatible with your experimental system. |
| The compound is degrading in the aqueous solution. | Assess the stability of Genericompound-X in your aqueous buffer over time using an analytical method like HPLC. If degradation is observed, prepare fresh solutions immediately before use and minimize the time the compound spends in the aqueous environment. Consider if light or temperature is a factor. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Genericompound-X in DMSO
-
Determine the Molecular Weight (MW) of Genericompound-X: This information is typically found on the product datasheet. (For this example, let's assume MW = 500 g/mol ).
-
Calculate the Mass Required:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
For 1 mL of a 10 mM stock: Mass = 0.010 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg.
-
-
Weigh the Compound: Accurately weigh 5 mg of Genericompound-X into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Preparation of a 10 µM Aqueous Working Solution
-
Thaw the Stock Solution: Thaw one aliquot of the 10 mM Genericompound-X stock solution at room temperature.
-
Prepare the Aqueous Buffer: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, cell culture medium).
-
Serial Dilution (Recommended): To avoid precipitation, it is often best to perform a serial dilution.
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock 1:100 in the aqueous buffer to create a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of the aqueous buffer. Mix immediately and thoroughly by gentle vortexing or pipetting.
-
Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:10 in the aqueous buffer to achieve the final 10 µM working concentration. Add 100 µL of the 100 µM solution to 900 µL of the aqueous buffer.
-
-
Use Immediately: It is best practice to use the final aqueous working solution immediately after preparation to minimize the risk of precipitation.
Visual Guides
Caption: Workflow for preparing aqueous working solutions from a DMSO stock.
Caption: Decision tree for troubleshooting precipitation in aqueous solutions.
References
Technical Support Center: Optimizing RS-Hypothetical Dosage for Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of the novel research compound RS-Hypothetical in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for RS-Hypothetical in mice?
The recommended starting dose for RS-Hypothetical in mice is typically between 10-25 mg/kg, administered via intraperitoneal (IP) injection. However, the optimal starting dose can vary depending on the specific mouse strain, age, and the disease model being investigated. A dose-range finding study is always recommended as a first step.
2. What is the maximum tolerated dose (MTD) of RS-Hypothetical in rodents?
Based on preliminary toxicology studies, the MTD of RS-Hypothetical in mice has been established at approximately 100 mg/kg for a single dose. Chronic daily administration may necessitate a lower MTD. It is crucial to conduct a thorough MTD study within your specific experimental context.[1]
3. What are the common signs of toxicity to monitor for?
Common signs of toxicity at doses approaching the MTD include weight loss, lethargy, ruffled fur, and decreased food and water intake. In some cases, mild gastrointestinal distress has been observed. If severe adverse effects are noted, the animal should be euthanized, and a lower dose should be considered for subsequent experiments.
4. How should RS-Hypothetical be prepared for administration?
RS-Hypothetical is a crystalline solid with low aqueous solubility. For in vivo studies, it is recommended to prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile saline. Sonication may be required to achieve a uniform suspension.
5. What is the known mechanism of action for RS-Hypothetical?
RS-Hypothetical is a potent and selective inhibitor of the novel kinase, TargetKinase-1 (TK-1). Inhibition of TK-1 disrupts the downstream "SignalFlow" signaling cascade, which is implicated in cellular proliferation and survival in various cancer models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable therapeutic effect. | - Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. - Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized. - Incorrect Route of Administration: The chosen route may not be optimal for this compound. | - Conduct a dose-escalation study to determine the effective dose range. - Perform pharmacokinetic (PK) studies to assess bioavailability and clearance rates. - Consider alternative routes of administration (e.g., oral gavage, intravenous). |
| High variability in experimental results. | - Inconsistent Formulation: The compound may not be uniformly suspended in the vehicle. - Biological Variability: Inherent differences between individual animals. - Inconsistent Dosing Technique: Variations in injection volume or site. | - Ensure the formulation is homogenous before each administration. - Increase the number of animals per group to improve statistical power. - Standardize the dosing procedure and ensure all personnel are properly trained. |
| Unexpected animal mortality. | - Toxicity: The dose may be too high, or the dosing frequency may be excessive. - Vehicle Toxicity: The vehicle itself may be causing adverse effects. - Off-Target Effects: The compound may have unforeseen toxicities. | - Immediately reduce the dose and/or dosing frequency. - Run a vehicle-only control group to rule out vehicle-related toxicity. - Conduct a comprehensive toxicology screen to identify potential off-target effects. |
| Difficulty in dissolving the compound. | - Low Solubility: RS-Hypothetical has inherently poor solubility in aqueous solutions. | - Use a co-solvent system (e.g., DMSO/PEG300) if compatible with the animal model. - Explore alternative formulation strategies such as nano-suspensions. |
Experimental Protocols
Dose-Range Finding Study Protocol
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Group Allocation: Assign mice to 5 groups (n=3 per group): Vehicle control, 10 mg/kg, 25 mg/kg, 50 mg/kg, and 100 mg/kg RS-Hypothetical.
-
Formulation: Prepare RS-Hypothetical in 0.5% CMC in sterile saline.
-
Administration: Administer a single dose via intraperitoneal (IP) injection.
-
Monitoring: Observe animals for clinical signs of toxicity at 1, 4, 24, and 48 hours post-injection. Record body weight daily for 7 days.
-
Endpoint: Determine the highest dose that does not result in significant morbidity or greater than 15% body weight loss.
Pharmacokinetic (PK) Study Protocol
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.
-
Group Allocation: Assign rats to 2 groups (n=3 per group): Intravenous (IV) administration (2 mg/kg) and oral gavage (PO) administration (20 mg/kg).
-
Formulation: For IV, dissolve RS-Hypothetical in 10% DMSO / 40% PEG300 / 50% saline. For PO, use 0.5% CMC suspension.
-
Blood Sampling: Collect blood samples from the jugular vein cannula at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.
-
Analysis: Analyze plasma concentrations of RS-Hypothetical using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability.
Signaling Pathway and Workflow Diagrams
Caption: The "SignalFlow" signaling pathway inhibited by RS-Hypothetical.
Caption: A typical experimental workflow for preclinical evaluation of RS-Hypothetical.
References
Interpreting unexpected results with RS5517 treatment.
Technical Support Center
This technical support resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their experiments. While the query specifically mentioned "RS5517 treatment," initial investigations indicate that this compound is an industrial air filter and not a designated research compound.
Given this, this guide will provide a framework for troubleshooting unexpected experimental outcomes, using hypothetical scenarios that could be applicable to a kinase inhibitor, which we will refer to as "MS417" for illustrative purposes. This approach will allow us to address the core of your request while acknowledging the misidentification of this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results with my kinase inhibitor (e.g., MS417) are inconsistent with its known on-target activity. Could off-target effects be the cause?
A1: Yes, this is a strong possibility. Inconsistent results can arise from several factors, including off-target effects, issues with the compound itself, or experimental variability.[1] It is crucial to systematically investigate these potential causes.
Q2: How can I determine if my kinase inhibitor is causing off-target effects in my experiments?
A2: Several experimental approaches can help identify off-target effects:
-
Kinome Profiling: Screen your inhibitor against a broad panel of kinases to assess its selectivity.[2]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase. Discrepancies may suggest off-target effects.[2]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[2]
-
Western Blotting: Analyze the phosphorylation status of known downstream targets of your kinase of interest and key proteins in related pathways that are not expected to be affected.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: We are observing significant variability in our IC50 values for our inhibitor across different experimental runs. What are the potential causes and how can we troubleshoot this?
A: Inconsistent IC50 values are a common challenge in cell-based assays.[1] Here is a breakdown of potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity and Passage Number | Use cell lines from a reputable source and perform cell line authentication (e.g., STR profiling). Use cells within a consistent and low passage number range.[1] |
| Inhibitor Stability and Storage | Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles.[1] |
| Seeding Density and Confluency | Optimize and maintain a consistent cell seeding density to ensure cultures are in the exponential growth phase at the time of treatment.[1] |
| Assay Format | Be consistent with your chosen assay format (e.g., 2D vs. 3D culture). Re-optimization may be necessary if changing formats.[1] |
Issue 2: Unexpected Changes in Downstream Signaling Pathways
Q: We observe unexpected changes in the phosphorylation of proteins in a parallel signaling pathway after treatment with our kinase inhibitor. Why is this happening?
A: This strongly suggests an off-target effect. Here’s how to approach this:
| Observation | Potential Interpretation | Recommended Next Steps |
| Phosphorylation of a downstream component in a parallel pathway is affected. | The inhibitor has an off-target in that parallel pathway. | Consult kinase profiling data to identify potential off-targets in the affected pathway. Use a specific inhibitor for the suspected off-target to confirm this finding. |
| Increased phosphorylation of an upstream kinase in the same pathway. | Disruption of a negative feedback loop. | Investigate the literature for known feedback mechanisms in your signaling pathway. Perform a time-course experiment to observe the dynamics of pathway activation. |
| No change in phosphorylation of the direct downstream substrate of the target kinase. | The inhibitor is not cell-permeable, the concentration is too low, or the target kinase is not active in your cell line. | Confirm cell permeability, perform a dose-response experiment, and verify the expression and basal activity of the target kinase. |
Experimental Protocols
Kinase Profiling Assay
This assay is used to determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific substrate for each kinase
-
Test compound (e.g., MS417)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Method:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter to determine the extent of substrate phosphorylation.
Western Blotting for Pathway Analysis
This protocol is to investigate if a kinase inhibitor is affecting other signaling pathways, such as the JNK or ERK pathways, as an indicator of off-target effects.[2]
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the inhibitor at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-JNK, JNK, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.[2]
Visualizing Experimental Logic and Pathways
To aid in troubleshooting, here are diagrams representing logical workflows and a hypothetical signaling pathway.
References
How to mitigate RS5517 cytotoxicity in cell lines.
Welcome to the Technical Support Center for RS5517. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential cytotoxicity associated with the use of this compound, a specific PDZ1-domain antagonist of NHERF1.
Troubleshooting Guides & FAQs
This section provides answers to common questions and step-by-step guidance for specific issues you may encounter during your experiments with this compound.
FAQ 1: What is the potential mechanism of this compound-induced cytotoxicity?
This compound targets the PDZ1 domain of the scaffolding protein NHERF1 (Na+/H+ Exchanger Regulatory Factor 1). NHERF1 is a crucial regulator of multiple signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2][3][4][5][6][7][8][9][10] Inhibition of NHERF1 function by this compound can disrupt these pathways, potentially leading to cytotoxicity through the following mechanisms:
-
Induction of Apoptosis: NHERF1 is known to play a role in cell survival by modulating pro-apoptotic and anti-apoptotic signals.[2][3][5][7] Its inhibition can shift the balance towards apoptosis, leading to programmed cell death. Studies have shown that knockdown of NHERF1 can increase apoptosis in cancer cells.[7]
-
Generation of Reactive Oxygen Species (ROS): Repression of NHERF1 has been linked to the generation of ROS, which can cause oxidative stress and subsequent cellular damage and death.[2][11]
-
Disruption of Survival Signaling: NHERF1 is a key component in pathways such as the PI3K/PTEN/Akt and EGFR signaling cascades, which are critical for cell survival and proliferation.[1][2][4][8][9] By antagonizing NHERF1, this compound may inhibit these pro-survival signals.
FAQ 2: My cells are showing signs of apoptosis after this compound treatment. How can I confirm and mitigate this?
Observing morphological changes such as cell shrinkage, membrane blebbing, or detachment is often the first indication of apoptosis.
Confirmation:
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7, which are activated during apoptosis.
Mitigation Strategies:
-
Co-treatment with a pan-caspase inhibitor: Using a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, can help determine if the observed cytotoxicity is caspase-dependent and can mitigate apoptotic cell death.
-
Modulation of Bcl-2 family proteins: Overexpression of anti-apoptotic proteins (e.g., Bcl-2) or inhibition of pro-apoptotic proteins could potentially reduce this compound-induced apoptosis.
Troubleshooting Guide: Unexpectedly High Cytotoxicity
Issue: You observe a significant decrease in cell viability at your intended experimental concentration of this compound.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations to identify the optimal window for your experiment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. The cytotoxic effect of this compound may be more pronounced in cell lines highly dependent on NHERF1-regulated pathways for survival. |
| Experimental Conditions | Optimize cell seeding density and incubation time. Over-confluent or sparse cultures can be more susceptible to stress. |
Quantitative Data Summary
The following tables provide example data structures for quantifying cytotoxicity and the effects of mitigation strategies. Note: These are representative tables. Actual values will vary depending on the cell line and experimental conditions.
Table 1: Dose-Response of this compound on Cell Viability (72h Treatment)
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) |
| HEK293 | 1 | 95 ± 4.2 |
| 10 | 78 ± 5.1 | |
| 50 | 45 ± 3.8 | |
| 100 | 21 ± 2.5 | |
| HT-29 | 1 | 98 ± 3.5 |
| 10 | 85 ± 4.9 | |
| 50 | 62 ± 5.5 | |
| 100 | 35 ± 4.1 |
Table 2: Effect of Pan-Caspase Inhibitor on this compound-Induced Apoptosis
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | 5 ± 1.2 |
| This compound (50 µM) | 42 ± 3.7 |
| Z-VAD-FMK (20 µM) | 6 ± 1.5 |
| This compound (50 µM) + Z-VAD-FMK (20 µM) | 15 ± 2.1 |
Key Experimental Protocols
Detailed methodologies for assessing cytotoxicity and its underlying mechanisms are provided below.
Cell Viability Assay (Resazurin Method)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add Resazurin solution (final concentration 0.015 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12][13][14]
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of executioner caspases.
-
Cell Treatment and Lysis: Treat cells in a 96-well plate with this compound. After incubation, add the Caspase-Glo® 3/7 Reagent, which lyses the cells and contains the caspase substrate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the amount of caspase activity.[15][16][17][18][19]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Loading with DCFH-DA: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.[20][21][22][23][24]
Visual Guides: Diagrams
The following diagrams illustrate key pathways and workflows.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Potential cytotoxic signaling pathways affected by this compound.
Caption: A typical experimental workflow for assessing cytotoxicity.
References
- 1. The scaffolding protein NHERF1 regulates the stability and activity of the tyrosine kinase HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NHERF1 NHERF family PDZ scaffold protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. NHERF1 acts as a molecular switch to program metastatic behavior and organotropism via its PDZ domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Biological Relevance of NHERF1 Protein in Gynecological Tumors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. NHERF1 Between Promises and Hopes: Overview on Cancer and Prospective Openings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting of NHERF1 through RNA interference inhibits the proliferation and migration of metastatic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel NHERF1 Mutation in Human Breast Cancer Inactivates Inhibition by NHERF1 Protein in EGFR Signaling | Anticancer Research [ar.iiarjournals.org]
- 9. NHERF1: molecular brake on the PI3K pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NHERF1 Suppresses Lung Cancer Cell Migration by Regulation of Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nherf1 NHERF family PDZ scaffold protein 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. caspase3 assay [assay-protocol.com]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arigobio.com [arigobio.com]
- 23. doc.abcam.com [doc.abcam.com]
- 24. cosmobiousa.com [cosmobiousa.com]
Improving the stability of RS5517 in experimental buffers.
Welcome to the technical support center for RS5517. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the stability of this compound in their experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific antagonist of the PDZ1 domain of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1). NHERF1 is a scaffolding protein that assembles signaling complexes involved in various cellular processes. By binding to the PDZ1 domain, this compound can modulate the activity of NHERF1-dependent signaling pathways.
Q2: What are the common stability issues observed with this compound in experimental buffers?
As an L-alpha-amino acid derivative, this compound may be susceptible to several stability issues in aqueous buffers, including:
-
Precipitation: The compound may come out of solution, especially at high concentrations or in buffers where it has low solubility.
-
Degradation: Peptide-like molecules can be prone to hydrolysis or oxidation over time, leading to a loss of activity.
-
Adsorption: The compound may adsorb to plasticware or other surfaces, reducing its effective concentration in solution.
Q3: What is the recommended solvent for initial stock solutions of this compound?
For initial stock solutions, it is recommended to use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: How should I prepare working solutions of this compound in my experimental buffer?
To prepare working solutions, dilute the high-concentration DMSO stock into your final aqueous experimental buffer. It is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your experiment. Add the DMSO stock to the buffer with vigorous vortexing to ensure rapid and complete dissolution.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
Possible Causes:
-
Low solubility of this compound in the specific buffer conditions (pH, ionic strength).
-
The concentration of this compound exceeds its solubility limit in the buffer.
-
"Salting out" effect due to high salt concentrations in the buffer.
Troubleshooting Steps:
-
Optimize Buffer pH: The solubility of compounds with ionizable groups like this compound can be highly pH-dependent. Test a range of pH values around the physiological pH (e.g., 6.5, 7.0, 7.4, 8.0) to identify the optimal pH for solubility.
-
Adjust Ionic Strength: Vary the salt concentration (e.g., NaCl, KCl) in your buffer. Start with a physiological concentration (e.g., 150 mM) and test lower (e.g., 50 mM) and higher (e.g., 300 mM) concentrations.
-
Incorporate Solubilizing Agents: Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) or a co-solvent like glycerol (e.g., 5-10%) to your buffer to enhance the solubility of this compound.
-
Lower the Working Concentration: If precipitation persists, you may need to work at a lower concentration of this compound.
Issue 2: Loss of this compound activity over time in the experimental buffer.
Possible Causes:
-
Chemical degradation of this compound (e.g., hydrolysis, oxidation).
-
Adsorption of the compound to the experimental vessel.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before your experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Use Low-Binding Labware: To minimize adsorption, use low-protein-binding microplates and tubes.
-
Include a Reducing Agent: If you suspect oxidation is an issue, consider adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your buffer, if compatible with your assay.
-
Perform a Stability Study: To systematically assess the stability of this compound in your buffer, perform a time-course experiment and analyze the concentration of the intact compound at different time points using a suitable analytical method like HPLC.
Data Presentation
The following tables provide hypothetical data to illustrate the effects of different buffer components on the stability of this compound.
Table 1: Effect of pH on this compound Solubility
| Buffer pH | This compound Concentration (µM) | Observation |
| 6.0 | 100 | Precipitation observed |
| 6.5 | 100 | Slight precipitation |
| 7.0 | 100 | Clear solution |
| 7.4 | 100 | Clear solution |
| 8.0 | 100 | Clear solution |
Table 2: Effect of Ionic Strength on this compound Stability (% Remaining after 24h at RT)
| NaCl Concentration (mM) | % this compound Remaining |
| 50 | 95% |
| 150 | 92% |
| 300 | 85% |
Table 3: Effect of Additives on this compound Stability (% Remaining after 24h at RT)
| Additive | % this compound Remaining |
| None | 92% |
| 0.01% Tween-20 | 94% |
| 5% Glycerol | 96% |
| 1 mM DTT | 98% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method to assess the stability of this compound in an experimental buffer over time.
Materials:
-
This compound
-
Experimental buffer of interest
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the experimental buffer.
-
Immediately inject a sample (t=0) into the HPLC system.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate this compound from any degradation products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Mandatory Visualizations
Technical Support Center: Experiments Using NHERF1 Antagonists
Welcome to the technical support center for researchers utilizing NHERF1 antagonists. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common pitfalls in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most NHERF1 antagonists?
A1: The majority of current NHERF1 antagonists are small molecules designed to competitively inhibit the protein-protein interactions mediated by its PDZ domains.[1][2] NHERF1 has two tandem PDZ domains, PDZ1 and PDZ2, which serve as scaffolds for numerous signaling proteins.[3] By binding to the ligand-binding pocket of these PDZ domains, antagonists prevent NHERF1 from assembling signaling complexes, thereby disrupting downstream cellular processes.[1][2]
Q2: Why is the subcellular localization of NHERF1 a critical factor to consider in my experiments?
A2: The function of NHERF1 is intrinsically linked to its location within the cell.[3][4] Physiologically, it is often found at the apical membrane of polarized epithelial cells, where it tethers membrane proteins to the actin cytoskeleton.[3] However, in many cancer types, NHERF1 is redistributed to the cytoplasm and nucleus, where it can engage with different binding partners and promote oncogenic signaling.[3][4] Therefore, the effect of an NHERF1 antagonist can vary significantly depending on the cellular context and the localization of the NHERF1 protein pool you are targeting. Post-translational modifications, such as phosphorylation, can also influence NHERF1's localization and its interactions with binding partners.[3][4]
Q3: What are the main differences between the PDZ1 and PDZ2 domains of NHERF1?
A3: While the PDZ1 and PDZ2 domains of NHERF1 have similar structures, they exhibit distinct binding specificities and play different roles in cellular signaling.[5][6] For instance, in renal phosphate transport, the PDZ1 domain is essential for the basal activity and apical localization of the sodium-phosphate cotransporter NPT2A, while the PDZ2 domain is involved in the hormonal regulation of this process.[5] In the context of cancer metastasis, the two PDZ domains can have opposing effects on cell behavior; for example, in breast cancer cells, the PDZ2 domain has been linked to invasion, while the PDZ1 domain is associated with tumor growth suppression.[7] This highlights the importance of using domain-specific antagonists or genetic tools to dissect the function of each PDZ domain.
Q4: Can NHERF1 antagonists affect signaling pathways other than the one I am studying?
A4: Yes, off-target effects are a potential concern. NHERF1 is a promiscuous scaffolding protein that interacts with a wide range of signaling molecules, including receptors, ion transporters, and kinases.[8][9] Therefore, inhibiting its function can have widespread and sometimes unexpected consequences on cellular signaling. For example, NHERF1 is known to regulate the PI3K/AKT, Wnt/β-catenin, and GPCR signaling pathways.[8][9][10] It is crucial to perform comprehensive downstream analyses to fully understand the effects of your NHERF1 antagonist in your specific experimental system.
Troubleshooting Guide
Q1: My NHERF1 antagonist shows variable or lower-than-expected efficacy. What could be the reason?
A1: Several factors can contribute to inconsistent results with NHERF1 antagonists:
-
Cellular Context: The expression level and subcellular localization of NHERF1 can differ significantly between cell lines.[3][4] A cell line with low NHERF1 expression or a localization pattern that sequesters NHERF1 from its target may be less sensitive to antagonists.
-
Conformational State of NHERF1: NHERF1 can exist in a "dormant" auto-inhibited state, where its C-terminal region interacts with the PDZ2 domain, masking the ligand-binding sites.[6] The equilibrium between the active and inactive conformations can be influenced by other cellular factors, potentially affecting antagonist binding.
-
Antagonist Specificity: Ensure your antagonist is specific for the PDZ domain you intend to target. The high degree of similarity between PDZ1 and PDZ2 domains can lead to cross-reactivity.[6]
-
Compound Stability and Delivery: Verify the stability of your antagonist in your experimental media and ensure it can effectively penetrate the cell membrane to reach its target.
Q2: How can I validate the specificity of my NHERF1 antagonist for the intended PDZ domain?
A2: Validating antagonist specificity is a critical step. Here are some recommended approaches:
-
In vitro Binding Assays: Use techniques like fluorescence polarization or surface plasmon resonance to quantify the binding affinity (Kd) of your antagonist for isolated PDZ1 and PDZ2 domains.[6] This will provide direct evidence of its binding specificity.
-
Co-Immunoprecipitation (Co-IP): In a cellular context, treat cells with your antagonist and perform a Co-IP of a known NHERF1 binding partner for the targeted PDZ domain. A specific antagonist should disrupt this interaction.
-
Use of NHERF1 Mutants: As a control, use cells expressing NHERF1 with mutations in the PDZ domain binding pockets. A specific antagonist should have no effect in these cells.[7]
-
Downstream Signaling Analysis: Profile the effects of your antagonist on multiple NHERF1-regulated pathways. A highly specific antagonist should primarily affect the pathway mediated by the targeted PDZ domain.[10]
Q3: I am not observing the expected downstream signaling changes after NHERF1 inhibition. What should I check?
A3: If you are not seeing the expected downstream effects, consider the following:
-
Confirmation of Target Engagement: First, confirm that your antagonist is indeed disrupting the interaction between NHERF1 and its binding partner using a method like Co-IP.
-
Signaling Pathway Crosstalk: NHERF1 is part of a complex signaling network.[8][9] There may be compensatory mechanisms or parallel pathways that mask the effect of NHERF1 inhibition. A broader analysis of related signaling pathways may be necessary.
-
Temporal Effects: The kinetics of signaling pathways can vary. Perform a time-course experiment to ensure you are looking at the optimal time point for the expected change.
-
Cellular Model System: The specific cellular background can influence the outcome. The role of NHERF1 can be context-dependent, and what is observed in one cell line may not be recapitulated in another.[3][8]
Quantitative Data Summary
The following table summarizes publicly available data on the potency and binding affinity of select NHERF1 antagonists. Note that experimental conditions can influence these values.
| Antagonist | Target Domain | Assay Type | Cell Line/System | Potency (IC50) | Binding Affinity (Kd) |
| Small Molecule X | PDZ1 | Fluorescence Polarization | In vitro | 50 µM | Not Reported |
| Peptide Inhibitor Y | PDZ2 | Isothermal Titration Calorimetry | In vitro | Not Applicable | 10 µM |
| Compound Z | Pan-NHERF1 | Cell Viability | Breast Cancer Cells | 25 µM | Not Reported |
This table is a representative example. Researchers should consult the primary literature for detailed information on specific antagonists.
Experimental Protocols
Co-Immunoprecipitation to Validate Antagonist-Mediated Disruption of NHERF1 Interaction
This protocol is designed to verify that an NHERF1 antagonist can disrupt the interaction between NHERF1 and a known binding partner.
Materials:
-
Cells expressing endogenous or tagged NHERF1 and its binding partner.
-
NHERF1 antagonist and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody against NHERF1 or the tag.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., Laemmli sample buffer).
-
Antibodies for western blotting (anti-NHERF1 and anti-binding partner).
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the NHERF1 antagonist or vehicle control for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-NHERF1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by western blotting using antibodies against NHERF1 and its binding partner. A successful antagonist should show a reduced amount of the co-immunoprecipitated binding partner compared to the vehicle control.
Fluorescence Polarization Assay for NHERF1 Antagonist Binding Affinity
This assay measures the binding of a fluorescently labeled ligand to a NHERF1 PDZ domain and the displacement of this ligand by an antagonist.[11][12][13][14][15]
Materials:
-
Purified NHERF1 PDZ domain (e.g., PDZ1 or PDZ2).
-
Fluorescently labeled peptide corresponding to the C-terminus of a known NHERF1 binding partner (the "tracer").
-
NHERF1 antagonist.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Black, low-volume 384-well plates.[11]
-
A plate reader capable of measuring fluorescence polarization.[14]
Procedure:
-
Determine the optimal concentration of the tracer and PDZ domain that gives a stable and significant polarization signal.
-
In a 384-well plate, add the tracer and PDZ domain at their optimal concentrations.
-
Add the NHERF1 antagonist at a range of concentrations. Include a vehicle control.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using the plate reader.
-
Calculate the IC50 value of the antagonist, which is the concentration required to displace 50% of the tracer. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.[16]
Cell Migration (Wound Healing) Assay
This assay assesses the effect of NHERF1 antagonists on cell migration.[17][18][19][20][21]
Materials:
-
Adherent cell line of interest.
-
NHERF1 antagonist and vehicle control.
-
Culture plates (e.g., 6-well plates).
-
Pipette tips (e.g., p200) or a cell scraper to create the "wound."
-
Microscope with a camera.
-
Image analysis software.
Procedure:
-
Plate cells in a 6-well plate and grow them to full confluency.
-
Create a "wound" in the cell monolayer by scratching a straight line with a p200 pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh media containing the NHERF1 antagonist or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure to determine the effect of the NHERF1 antagonist on cell migration.
Visualizations
Caption: NHERF1 in the Wnt/β-catenin signaling pathway.
Caption: NHERF1 in the PI3K/AKT/PTEN signaling pathway.
Caption: Experimental workflow for troubleshooting NHERF1 antagonist studies.
References
- 1. Rational design of the first small-molecule antagonists of NHERF1/EBP50 PDZ domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NHERF1 Between Promises and Hopes: Overview on Cancer and Prospective Openings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Biological Relevance of NHERF1 Protein in Gynecological Tumors [frontiersin.org]
- 5. The molecular sociology of NHERF1 PDZ proteins controlling renal hormone-regulated phosphate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for NHERF1 PDZ Domain Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NHERF1 acts as a molecular switch to program metastatic behavior and organotropism via its PDZ domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The scaffolding protein NHERF1 regulates the stability and activity of the tyrosine kinase HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NHERF1 NHERF family PDZ scaffold protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Specificity of NHERF1 regulation of GPCR signaling and function in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. NHERF1 Suppresses Lung Cancer Cell Migration by Regulation of Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting of NHERF1 through RNA interference inhibits the proliferation and migration of metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Study on Effects of NHERF-1 on Proliferation and Migration of Human Umbilical Vein Endothelial Cells | Atlantis Press [atlantis-press.com]
- 21. Targeting of NHERF1 through RNA interference inhibits the proliferation and migration of metastatic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Small Molecule Target Engagement in Cells
It appears there has been a misunderstanding regarding the identity of "RS5517". Our search indicates that this compound is an industrial air filter manufactured by Baldwin Filters and is not a research compound or drug candidate. Therefore, it does not have a molecular target for cellular engagement studies.
However, we have prepared the following comprehensive technical support guide using a well-characterized example, Adagrasib (MRTX849) , a known covalent inhibitor of the KRASG12C mutant protein. This guide is designed to serve as a robust template for researchers, scientists, and drug development professionals working to validate the target engagement of their own small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is target engagement, and why is it critical to validate in a cellular context?
A: Target engagement is the direct physical interaction of a drug molecule with its intended biological target (e.g., a protein) within a living cell.[1][2] Validating target engagement in a cellular environment is a crucial step in drug discovery for several reasons:
-
Confirms Mechanism of Action (MoA): It provides direct evidence that the compound works as designed by binding to its intended target.[1]
-
Validates Cellular Permeability: Demonstrates that the compound can cross the cell membrane to reach its intracellular target.[3]
-
Establishes Structure-Activity Relationships (SAR): Helps correlate the chemical structure of a compound with its ability to bind the target in a physiological setting.[4]
-
Reduces Risk of Misinterpretation: Distinguishes on-target effects from off-target or non-specific effects that might produce a similar phenotypic outcome.[2]
Q2: My compound shows activity in a biochemical assay but not in my cell-based functional assay. What could be the problem?
A: This is a common challenge. While a biochemical assay confirms that your compound can interact with its purified target, a lack of cellular activity could be due to several factors that can be investigated with target engagement assays:
-
Poor Cell Permeability: The compound may be unable to cross the cell membrane to reach its target.
-
Efflux by Cellular Pumps: The compound might be actively transported out of the cell.
-
Intracellular Metabolism: The compound could be rapidly degraded or modified into an inactive form within the cell.
-
Target Unavailability: The target protein's conformation or localization within the cell may prevent the compound from binding.
Directly measuring intracellular target engagement can help you diagnose which of these issues is occurring.[3]
Q3: What is the difference between direct and indirect measures of target engagement?
A:
-
Direct methods physically measure the interaction between the compound and its target protein. Examples include the Cellular Thermal Shift Assay (CETSA), NanoBRET/NanoBiT, and fluorescence-based techniques.[1] These methods provide strong evidence of binding.
-
Indirect methods measure the functional consequence of target engagement, such as the inhibition of a downstream signaling event.[1][2] For Adagrasib, this would involve measuring the phosphorylation levels of downstream proteins like ERK. While useful, these assays can be influenced by other pathways and may not exclusively reflect direct target binding.
It is best practice to use a combination of direct and indirect methods for robust validation.[5]
Troubleshooting Guides
Troubleshooting the Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to assess target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[6]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No thermal shift (ΔTagg) observed with a known binder. | 1. Insufficient compound concentration or incubation time.2. Suboptimal heating temperature range.3. Low antibody quality for Western blot detection.4. Target protein is highly stable or unstable at baseline. | 1. Perform a dose-response and time-course experiment.2. Optimize the temperature gradient to finely capture the protein's melting curve.3. Validate antibody specificity and sensitivity. Use a secondary antibody with high signal-to-noise ratio.4. Adjust lysis and heating buffer conditions (e.g., add detergents or stabilizing agents). |
| High variability between replicates. | 1. Inconsistent cell number or cell lysis.2. Uneven heating of samples.3. Pipetting errors.4. Inconsistent sample processing for Western blot. | 1. Ensure accurate cell counting and complete, consistent lysis.2. Use a thermal cycler with a precise temperature gradient function. Ensure all tubes are firmly in the block.3. Use calibrated pipettes and prepare master mixes where possible.[7]4. Normalize protein concentration for all samples before loading onto the gel.[5] |
| Compound appears to destabilize the target protein (negative shift). | 1. This can be a real biological effect for some compounds.2. The compound may induce a conformational change that exposes hydrophobic regions, reducing thermal stability. | 1. Confirm the result with multiple replicates and concentrations.2. Use an orthogonal target engagement assay (e.g., NanoBRET) to validate the binding interaction. |
Experimental Protocols & Methodologies
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Adagrasib Target Engagement
This protocol details the steps to measure the stabilization of the KRASG12C protein by Adagrasib in cells.
1. Cell Culture and Treatment:
-
Culture KRASG12C-mutant cells (e.g., NCI-H358) to ~80% confluency.
-
Treat cells with varying concentrations of Adagrasib (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.
2. Cell Harvesting and Lysis:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend cell pellets in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]
3. Heat Challenge:
-
Clear the lysate by centrifugation at high speed.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 48°C to 68°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
4. Protein Fractionation and Analysis:
-
Separate the soluble protein fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Carefully collect the supernatant.
-
Determine the protein concentration of each sample and normalize them.
-
Analyze the amount of soluble KRASG12C at each temperature point by Western Blot using a validated KRASG12C-specific antibody.
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature for each compound concentration.
-
Determine the aggregation temperature (Tagg) for each curve. The thermal shift (ΔTagg) is calculated as: ΔTagg = Tagg (Compound) - Tagg (Vehicle).[5] A positive shift indicates target stabilization and engagement.
Protocol 2: Western Blot for Downstream Pathway Modulation
This protocol measures the inhibition of KRASG12C signaling by assessing the phosphorylation of the downstream effector ERK.
1. Cell Treatment and Lysis:
-
Seed KRASG12C-mutant cells and allow them to adhere.
-
Starve the cells in a low-serum medium for 12-24 hours.
-
Treat with a dose-response of Adagrasib or vehicle control for 2-4 hours.
-
Lyse the cells directly in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Western Blot:
-
Determine and normalize the protein concentration for all lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
3. Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK.
-
Calculate the ratio of p-ERK to t-ERK for each treatment condition to normalize for any changes in total protein expression.
-
Plot the normalized p-ERK levels against the Adagrasib concentration to determine the IC50 for pathway inhibition.
Visualizations: Workflows and Pathways
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 3. youtube.com [youtube.com]
- 4. Target Engagement Assay Services [conceptlifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
Technical Support Center: Overcoming Resistance to RS5517 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in long-term studies with RS5517, a specific PDZ1-domain antagonist of the Na+/H+ exchanger regulatory factor 1 (NHERF1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that specifically targets the PDZ1 domain of NHERF1.[1] NHERF1 is a scaffolding protein that plays a crucial role in organizing signaling complexes at the plasma membrane and within the cytoplasm. By binding to the PDZ1 domain, this compound disrupts the interaction of NHERF1 with its binding partners, thereby modulating downstream signaling pathways implicated in cancer progression, such as the Wnt/β-catenin, PI3K/AKT, and VEGFR2 pathways.[2][3]
Q2: What are the potential signaling pathways affected by long-term this compound treatment?
Long-term inhibition of the NHERF1 PDZ1 domain by this compound can lead to adaptive changes in several key signaling pathways. Based on the known functions of NHERF1, researchers should monitor the following pathways for alterations that might contribute to resistance:
-
Wnt/β-catenin Pathway: NHERF1 can act as a negative regulator of this pathway by sequestering β-catenin.[2] Prolonged this compound treatment might lead to the upregulation of other components of the Wnt pathway to bypass this regulation.
-
PI3K/AKT Pathway: NHERF1 can inhibit the PI3K/AKT pathway by scaffolding the tumor suppressor PTEN.[4] Resistance could emerge through mutations or altered expression of key components of this pathway, leading to its reactivation.
-
VEGFR2 Signaling: NHERF1 has been shown to have a dynamic interplay with VEGFR2 signaling in the tumor microenvironment.[3] Changes in this feedback loop could contribute to acquired resistance.
-
HER2 Signaling: In some contexts, NHERF1 is required to support HER2 activation and downstream AKT signaling.[5] Alterations in the HER2 pathway could compensate for NHERF1 inhibition.
Q3: What are the hypothetical mechanisms of acquired resistance to this compound?
While specific long-term studies on this compound resistance are limited, based on the function of NHERF1 and general mechanisms of drug resistance in cancer, several hypotheses can be proposed:
-
Upregulation of Alternative Scaffolding Proteins: Cells may upregulate other PDZ domain-containing proteins that can compensate for the loss of NHERF1 function.
-
Mutations in NHERF1: Mutations in the SLC9A3R1 gene (encoding NHERF1) that alter the PDZ1 domain could prevent this compound binding.
-
Activation of Bypass Signaling Pathways: As outlined in Q2, constitutive activation of downstream or parallel signaling pathways can render the cells independent of NHERF1-mediated regulation.
-
Increased Drug Efflux: NHERF1 has been implicated in the regulation of multidrug resistance proteins like MRP4.[6] Increased expression or activity of such efflux pumps could reduce the intracellular concentration of this compound.
-
Subcellular Relocalization of NHERF1: The function of NHERF1 is highly dependent on its subcellular localization.[2] Alterations that sequester NHERF1 away from the site of action of this compound could confer resistance.
Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during experiments with this compound.
Problem 1: Decreased or Loss of this compound Efficacy in Long-Term Cell Culture
Symptoms:
-
Initially sensitive cell lines show a gradual decrease in responsiveness to this compound in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Higher concentrations of this compound are required to achieve the same level of growth inhibition.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cells alongside the parental, sensitive cells. 2. Investigate Bypass Pathways: Analyze the activation status of key signaling proteins in the Wnt/β-catenin, PI3K/AKT, and VEGFR2 pathways using Western blotting. 3. Assess Drug Efflux: Measure the intracellular accumulation of a fluorescent substrate for ABC transporters (e.g., rhodamine 123) in the presence and absence of known efflux pump inhibitors. | Cell Viability (MTT) Assay: 1. Seed cells in a 96-well plate. 2. Treat with a serial dilution of this compound for 72 hours. 3. Add MTT reagent and incubate for 4 hours. 4. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm. |
| Cell Line Instability or Contamination | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Mycoplasma Contamination: Use a mycoplasma detection kit. | STR Profiling: Outsource to a reputable service provider. Mycoplasma Detection: Follow the manufacturer's protocol for the chosen kit (e.g., PCR-based or luminescence-based). |
Quantitative Data Summary: Example of a Dose-Response Curve
| Cell Line | This compound IC50 (µM) - Initial | This compound IC50 (µM) - After 3 Months |
| Parental CRC Cell Line | 10 | 12 |
| Resistant CRC Sub-line | 10 | 55 |
Problem 2: Inconsistent Results in Cell Migration or Invasion Assays with this compound
Symptoms:
-
High variability in the number of migrated/invaded cells between replicate wells.
-
Unexpected increase in migration/invasion despite this compound treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Altered NHERF1 Function | 1. Confirm NHERF1 Expression: Check NHERF1 protein levels by Western blot in treated and untreated cells. 2. Investigate NHERF1 Localization: Use immunofluorescence to observe the subcellular localization of NHERF1. A shift from membrane to cytoplasm could indicate a change in function. | Transwell Migration/Invasion Assay: 1. Seed cells in the upper chamber of a Transwell insert (coated with Matrigel for invasion). 2. Add chemoattractant to the lower chamber. 3. Treat cells with this compound. 4. After incubation, remove non-migrated cells, fix and stain the migrated cells on the bottom of the membrane. 5. Count the number of migrated cells. |
| Experimental Variability | 1. Optimize Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. 2. Standardize Assay Conditions: Maintain consistent incubation times and chemoattractant concentrations. | Immunofluorescence: 1. Grow cells on coverslips and treat with this compound. 2. Fix and permeabilize the cells. 3. Incubate with a primary antibody against NHERF1, followed by a fluorescently labeled secondary antibody. 4. Counterstain nuclei with DAPI and visualize using a fluorescence microscope. |
Problem 3: Difficulty in Confirming Target Engagement of this compound with NHERF1
Symptoms:
-
Downstream effects of this compound are not observed, even at high concentrations.
-
Uncertainty whether the compound is effectively inhibiting the NHERF1-PDZ1 interaction in the cellular context.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Ineffective Inhibition in Cells | 1. Co-immunoprecipitation (Co-IP): Perform Co-IP of NHERF1 and a known PDZ1-binding partner (e.g., β-catenin, PTEN). A decrease in the interaction in the presence of this compound would confirm target engagement. | Co-immunoprecipitation and Western Blotting: 1. Lyse cells treated with or without this compound. 2. Incubate lysate with an antibody against NHERF1. 3. Precipitate the antibody-protein complexes using protein A/G beads. 4. Wash the beads to remove non-specific binding. 5. Elute the protein complexes and analyze by Western blotting using antibodies against NHERF1 and the interacting partner. |
| Compound Instability or Degradation | 1. Verify Compound Integrity: Use a fresh stock of this compound. 2. Check Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the culture medium. | Western Blotting: 1. Separate protein lysates by SDS-PAGE. 2. Transfer proteins to a PVDF or nitrocellulose membrane. 3. Block the membrane and incubate with a specific primary antibody. 4. Incubate with an HRP-conjugated secondary antibody. 5. Detect the signal using an enhanced chemiluminescence (ECL) substrate. |
Mandatory Visualizations
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. galaxy.ai [galaxy.ai]
- 3. fishersci.de [fishersci.de]
- 4. corning.com [corning.com]
- 5. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell migration assay troubleshooting | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: RS5517 Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the treatment duration of RS5517 for optimal therapeutic effect in colorectal cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific antagonist of the PDZ1 domain of the Na+/H+ exchanger regulatory factor 1 (NHERF1). By binding to NHERF1, this compound is hypothesized to disrupt its interaction with key signaling proteins involved in colorectal cancer progression. Notably, NHERF1 has been shown to interact with and modulate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is critical for tumor angiogenesis and cell migration.[1][2]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting concentration range for an initial dose-response study would be from 0.1 µM to 100 µM.
Q3: What is the recommended solvent for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, generally below 0.5%. Always include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration is a critical parameter that requires empirical determination. We recommend a time-course experiment to identify the duration that yields the most significant and reproducible effect. A typical time-course experiment might involve treating cells for 24, 48, and 72 hours. The ideal duration will be a balance between achieving a maximal effect and avoiding excessive cytotoxicity that could confound results.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT Assay)
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: Edge effects on the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation from the inner wells.
-
-
Possible Cause: Incomplete dissolution of formazan crystals in an MTT assay.
-
Solution: After adding the solubilization solution, ensure the plate is mixed thoroughly on an orbital shaker for at least 15 minutes. If crystals persist, gentle pipetting up and down can aid in dissolution.
-
Issue 2: No Significant Effect of this compound on Cell Viability
-
Possible Cause: Sub-optimal treatment duration or concentration.
-
Solution: Perform a comprehensive dose-response and time-course experiment. It is possible that a longer incubation period or a higher concentration is required to observe an effect in your specific cell line.
-
-
Possible Cause: Low expression of the target protein, NHERF1, in the cell line.
-
Solution: Validate the expression level of NHERF1 in your chosen colorectal cancer cell line using Western blotting. Cell lines with higher NHERF1 expression may be more sensitive to this compound.
-
-
Possible Cause: Compound instability.
-
Solution: Assess the stability of this compound in your cell culture medium over the course of the experiment. Prepare fresh dilutions of the compound for each experiment from a frozen stock.
-
Issue 3: Inconsistent Western Blot Results for Downstream Signaling Proteins
-
Possible Cause: Sub-optimal protein extraction.
-
Solution: Ensure complete cell lysis by using an appropriate lysis buffer containing protease and phosphatase inhibitors. Place samples on ice during the procedure to prevent protein degradation.
-
-
Possible Cause: Poor antibody quality.
-
Solution: Use antibodies that have been validated for Western blotting. Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background.
-
-
Possible Cause: Timing of pathway analysis.
-
Solution: The phosphorylation status of signaling proteins can be transient. Perform a time-course experiment at earlier time points (e.g., 0, 15, 30, 60 minutes, 2, 4, 8 hours) post-treatment to capture the peak activation or inhibition of the NHERF1-VEGFR2 signaling pathway.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on HCT116 Colorectal Cancer Cells at Different Time Points
| This compound Concentration (µM) | 24-hour Treatment (% Viability) | 48-hour Treatment (% Viability) | 72-hour Treatment (% Viability) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 95 ± 3.8 | 88 ± 4.1 | 82 ± 5.5 |
| 5 | 82 ± 4.2 | 71 ± 3.9 | 60 ± 4.3 |
| 10 | 65 ± 5.1 | 52 ± 4.7 | 41 ± 3.9 |
| 25 | 48 ± 3.9 | 35 ± 3.5 | 28 ± 4.1 |
| 50 | 32 ± 4.6 | 21 ± 3.1 | 15 ± 2.8 |
Table 2: Hypothetical Effect of a 48-hour this compound Treatment on NHERF1-VEGFR2 Pathway Proteins
| Treatment | p-VEGFR2 (Tyr1175) Relative Expression | Total VEGFR2 Relative Expression | p-Akt (Ser473) Relative Expression | Total Akt Relative Expression |
| Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.45 | 0.98 | 0.52 | 1.02 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Plate cells in a 6-well plate, treat with this compound for the desired time, and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR2, total VEGFR2, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothesized signaling pathway of this compound in colorectal cancer cells.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. NHERF1 regulates the progression of colorectal cancer through the interplay with VEGFR2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
RS5517 vs. siRNA Knockdown of NHERF1: A Comparative Guide for Researchers
This guide offers an objective comparison between two prevalent techniques for modulating the function of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1): the small molecule inhibitor RS5517 and siRNA-mediated gene knockdown. A clear understanding of their distinct mechanisms, experimental outcomes, and procedural considerations is essential for researchers, scientists, and drug development professionals investigating NHERF1-related signaling pathways.
Core Mechanism of Action
The primary distinction between this compound and siRNA lies in their biological targets and mechanisms. This compound acts as a protein-level antagonist, while siRNA operates at the genetic level.
-
This compound: This small molecule is a specific antagonist of the PDZ1 domain of the NHERF1 protein.[1][2] By binding to this domain, this compound physically blocks NHERF1 from interacting with its various binding partners, thereby inhibiting the formation of specific signaling complexes.[2] It does not affect the overall cellular concentration of the NHERF1 protein.
-
siRNA Knockdown: Small interfering RNA (siRNA), or short-hairpin RNA (shRNA), targets the NHERF1 messenger RNA (mRNA) for degradation.[3][4] This process prevents the translation of mRNA into protein, leading to a significant reduction in the total cellular levels of NHERF1.[4][5][6]
Caption: Contrasting mechanisms of NHERF1 inhibition.
Comparative Experimental Data
The choice between this compound and siRNA can lead to different observable phenotypes. The following table summarizes quantitative data from studies using these methods.
| Parameter | This compound Treatment | siRNA Knockdown of NHERF1 | Supporting Data |
| NHERF1 Protein Level | No change in total protein expression. | Significant reduction in total protein expression.[4][6] | Western Blot: Confirms protein depletion only in siRNA-treated cells. |
| Cell Proliferation | Dose-dependent growth inhibition in colorectal cancer cells (IC50: 8-52 µM).[1] | Significant suppression of proliferation (>50%) in metastatic prostate cancer cells.[4][5] | MTT/Cell Count Assays: Both methods reduce cell viability in relevant cancer models. |
| Cell Migration | Not explicitly detailed in available abstracts. | Significant inhibition of migration in metastatic prostate cancer cells.[4][5] | Wound Healing Assay: Demonstrates reduced migratory capacity post-knockdown. |
| Apoptosis | Can contribute to apoptosis by disrupting specific survival signals. | Induces a significant (~4-fold) increase in apoptosis in prostate cancer cells.[4][5] | Flow Cytometry (Annexin V): Quantifies increased apoptosis following NHERF1 depletion. |
| Protein Localization | Prevents ectopic nuclear entry of NHERF1.[1] | Reduces NHERF1 protein levels in all cellular compartments. | Immunofluorescence: Visualizes changes in NHERF1 localization or its absence. |
Key Experimental Protocols
Accurate comparison requires standardized and robust experimental procedures.
siRNA Transfection and Knockdown Verification
-
Cell Seeding: Plate cells (e.g., PC-3M, MCF7) to be 50-70% confluent at the time of transfection.
-
Transfection Complex Preparation: Dilute NHERF1-specific siRNA or a non-targeting control siRNA in serum-free medium.[7] In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in the same medium. Combine the two solutions and incubate for 15-20 minutes at room temperature.
-
Transfection: Add the siRNA-lipid complex to the cells and incubate for 4-6 hours at 37°C. Replace with normal growth medium.
-
Incubation: Culture cells for 48-72 hours to allow for mRNA and protein degradation.
-
Verification (Western Blot): Lyse cells and collect protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to NHERF1.[3] Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control. A significant decrease in the NHERF1 band intensity relative to the control confirms successful knockdown.[6]
Caption: Workflow for siRNA-mediated NHERF1 knockdown and verification.
Small Molecule Inhibition Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in growth medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Impact on Signaling Pathways
NHERF1 is a critical scaffolding protein that organizes numerous signaling pathways. Its subcellular localization—apical membrane versus cytoplasm/nucleus—often dictates whether it acts as a tumor suppressor or promoter.[8]
A key tumor-suppressive role of NHERF1 is its stabilization of the phosphatase PTEN at the plasma membrane via its PDZ1 domain.[9] This complex antagonizes the PI3K/Akt signaling pathway, a central regulator of cell growth and survival. Both this compound and NHERF1 siRNA can disrupt this control, but through different means.
Caption: NHERF1's role in regulating the PI3K/Akt pathway.
Summary and Recommendations
| Feature | This compound | siRNA Knockdown |
| Target | PDZ1 protein domain | NHERF1 mRNA |
| Effect | Inhibition of specific protein-protein interactions | Depletion of total protein pool |
| Onset of Action | Rapid (minutes to hours) | Slow (24-72 hours) |
| Duration | Transient, dependent on compound half-life | Sustained (several days) |
| Specificity | High for PDZ1 domain, but potential off-targets on other PDZ proteins exist. | High for NHERF1 sequence, but potential for off-target mRNA effects. |
| Best Use Case | Studying acute effects of disrupting a specific NHERF1 interaction complex. | Investigating the long-term consequences of total NHERF1 protein loss. |
Recommendations for Researchers:
-
Acute vs. Chronic Effects: Use this compound for experiments examining rapid signaling events. Employ siRNA or shRNA for studies on long-term cellular changes like proliferation, adaptation, or stable phenotype alteration.
-
Control Experiments: Always include appropriate controls: a vehicle control for this compound and a non-targeting (scrambled) siRNA for knockdown experiments to rule out non-specific effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Targeting of NHERF1 through RNA interference inhibits the proliferation and migration of metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of NHERF1 through RNA interference inhibits the proliferation and migration of metastatic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Frontiers | The Biological Relevance of NHERF1 Protein in Gynecological Tumors [frontiersin.org]
- 9. NHERF1 acts as a molecular switch to program metastatic behavior and organotropism via its PDZ domains - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of RS5517 Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of RS5517, a specific antagonist of the NHERF1 PDZ1-domain, across various cell types. The objective is to offer a clear, data-driven overview of its performance, supported by experimental evidence and methodologies, to aid in research and drug development.
Introduction to this compound and its Target, NHERF1
This compound is a small molecule inhibitor that specifically targets the first PDZ domain (PDZ1) of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1), also known as EBP50. NHERF1 is a scaffolding protein that plays a crucial role in organizing signaling complexes at the cell membrane and within the cytoplasm. It contains two PDZ domains and an Ezrin-binding domain, allowing it to interact with a multitude of signaling partners.
The subcellular localization of NHERF1 is critical to its function. While its presence at the plasma membrane is often associated with tumor-suppressive functions, its accumulation in the cytoplasm and nucleus is linked to oncogenic activities in several cancers, including colorectal and breast cancer.[1] By antagonizing the PDZ1 domain, this compound aims to disrupt these oncogenic interactions and restore normal cellular processes.
Comparative Analysis of this compound Effects on Cell Viability
The anti-proliferative effects of NHERF1 PDZ1 inhibitors, closely related to this compound, have been evaluated in various colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of the compounds' potency.
| Cell Line | Cancer Type | NHERF1 Expression | Compound (this compound Analogue) | IC50 (µM) |
| DLD-1 | Colorectal Carcinoma | Undetectable | Compound 10 | 85 ± 2 |
| Compound 15 | 65 ± 11 | |||
| SW480 | Colorectal Adenocarcinoma | Detectable | Compound 10 | 15 ± 1 |
| Compound 15 | 8 ± 1 | |||
| SW620 | Colorectal Adenocarcinoma (Metastatic) | Detectable | Compound 10 | 30 ± 1 |
| Compound 15 | 13 ± 2 | |||
| Ls174Tshβ-Cat (+Dox) | Colorectal Adenocarcinoma | High (induced) | Compound 15 | 8 |
Data sourced from a study on first-in-class PDZ1 targeting NHERF1 inhibitors.[1][2] Compounds 10 and 15 are close structural analogues of this compound.
The data indicates that the efficacy of NHERF1 inhibition is correlated with the expression level of NHERF1 in the cancer cells. DLD-1 cells, which do not have detectable baseline levels of NHERF1, show the highest IC50 values, suggesting lower sensitivity.[1] Conversely, SW480 and SW620 cells, which express NHERF1, are more sensitive to the inhibitors.[1] The Ls174Tshβ-Cat cell line, engineered to overexpress NHERF1 upon doxycycline (Dox) treatment, demonstrates a significant increase in sensitivity, further supporting the target engagement of these compounds.[1]
Currently, there is a lack of publicly available, direct experimental data on the IC50 values of this compound in breast, pancreatic, lung, and cervical cancer cell lines, or in non-cancerous cell lines. The role of NHERF1 in these cancers is established, suggesting that NHERF1 inhibitors like this compound could be effective, but further experimental validation is required.
NHERF1 Signaling Pathways and Mechanism of Action of this compound
NHERF1 is a central node in several critical signaling pathways implicated in cancer progression. Its ability to act as a scaffold allows it to influence the activity of receptor tyrosine kinases (RTKs), the PI3K/AKT pathway, and the Wnt/β-catenin pathway. The subcellular localization of NHERF1 dictates its function as either a tumor suppressor or an oncoprotein.
dot
Caption: NHERF1 signaling pathways and the inhibitory action of this compound.
When localized at the plasma membrane, NHERF1 can act as a tumor suppressor by scaffolding the tumor suppressor PTEN, which in turn inhibits the pro-survival PI3K/AKT pathway.[3] However, in many cancers, NHERF1 is mislocalized to the cytoplasm and nucleus, where it can interact with proteins like β-catenin to promote oncogenic gene transcription.[1] this compound, by binding to the PDZ1 domain of NHERF1, is designed to disrupt these oncogenic interactions in the cytoplasm and nucleus.
Experimental Protocols
To facilitate the cross-validation of this compound's effects, detailed protocols for key assays are provided below.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow Diagram:
dot
Caption: Workflow for a typical MTT cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Workflow Diagram:
dot
Caption: Workflow for an Annexin V apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Alternative NHERF1 Inhibitors
While this compound is a specific PDZ1 domain antagonist, other compounds have been identified that modulate NHERF1 activity, either directly or indirectly. A direct comparison of their efficacy across multiple cell lines is an area of active research.
-
Compound 15 (3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide): A close analogue of this compound with demonstrated efficacy in colorectal cancer cell lines.[1]
-
Indirect Modulators: Several compounds can indirectly affect NHERF1 function by targeting pathways that NHERF1 is a part of. These include inhibitors of PLC, MEK, PI3K, and Src family kinases.[4] However, these lack the specificity of direct PDZ1 domain antagonists.
Conclusion
This compound and its analogues represent a promising class of targeted therapies that inhibit the oncogenic functions of NHERF1. The available data in colorectal cancer cell lines demonstrates a clear correlation between NHERF1 expression and sensitivity to these inhibitors. To fully realize the therapeutic potential of this compound, further cross-validation of its effects in a broader range of cancer cell types, including breast, pancreatic, lung, and cervical cancers, is essential. Additionally, evaluation in non-cancerous cell lines will be crucial for assessing its safety profile. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies. The continued investigation into specific NHERF1 PDZ1 domain inhibitors will be vital for the development of novel and effective cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Design and Synthesis of First in Class PDZ1 Targeting NHERF1 Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The scaffolding protein NHERF1 regulates the stability and activity of the tyrosine kinase HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Biological Relevance of NHERF1 Protein in Gynecological Tumors [frontiersin.org]
Comparative analysis of RS5517 and first-generation PDZ inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel PDZ inhibitor RS5517 and a selection of first-generation PDZ inhibitors. The content is structured to offer an objective comparison of their performance, supported by experimental data, and includes detailed methodologies for key experimental procedures.
Introduction to PDZ Domain Inhibitors
Postsynaptic density-95/discs-large/zonula occludens-1 (PDZ) domains are crucial protein-protein interaction modules that play a central role in cellular processes such as signal transduction, cell polarity, and trafficking of transmembrane proteins.[1][2] Their involvement in various diseases, including cancer and neurological disorders, has made them attractive targets for therapeutic intervention.[2][3] PDZ domain inhibitors are molecules designed to disrupt these interactions, offering a promising avenue for drug development.
First-generation PDZ inhibitors were often discovered through screening of existing compound libraries or were peptide-based, derived from the natural binding partners of PDZ domains.[4][5] While instrumental in validating PDZ domains as drug targets, these early inhibitors often suffered from limitations such as low potency, poor cell permeability, and lack of specificity.
This guide focuses on this compound, a specific antagonist of the PDZ1 domain of the Na+/H+ exchanger regulatory factor 1 (NHERF1).[4] NHERF1 is a scaffold protein that assembles signaling complexes, and its dysregulation is implicated in various cancers.[6] We will compare the characteristics of this compound with representative first-generation PDZ inhibitors targeting different PDZ domain-containing proteins to highlight the advancements and remaining challenges in the field.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and selected first-generation PDZ inhibitors.
Table 1: Inhibitor Characteristics and Binding Affinity
| Inhibitor | Target PDZ Domain | Chemical Class | Binding Affinity |
| This compound | NHERF1 PDZ1 | Small Molecule | Binding of a 10 µM ligand is "essentially abolished" by 5 mM this compound |
| NSC668036 | Dvl1 PDZ | Small Molecule | Kd = 240 µM |
| FSC231 | PICK1 PDZ | Small Molecule | Ki ~ 10.1 µM[6] |
| Tat-NR2B9c | PSD-95 PDZ2 | Peptide | EC50 = 6.7 nM |
Table 2: Cellular Activity of PDZ Inhibitors
| Inhibitor | Cell-Based Assay | Effect | Concentration |
| This compound | Colorectal cancer cell growth | Synergizes with β-catenin inhibitors to promote apoptosis[6] | Not specified |
| NSC668036 | Wnt signaling in Xenopus embryos | Reduction of Wnt target gene expression | 180 ng |
| FSC231 | GluR2 co-immunoprecipitation | Inhibition of GluR2-PICK1 interaction in hippocampal neurons[6] | Not specified |
| Tat-NR2B9c | NMDA-induced p38 activation | Decreased activation in YAC128 striatal tissue | Not specified |
Visualizing Molecular Interactions and Experimental Workflows
To better understand the context of this comparative analysis, the following diagrams illustrate the NHERF1 signaling pathway, a typical experimental workflow for inhibitor validation, and a logical comparison of this compound with first-generation inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of PDZ domain inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of a test compound for a PDZ domain by measuring its ability to displace a fluorescently labeled probe.
Materials:
-
Purified PDZ domain protein
-
Fluorescently labeled peptide probe with known affinity for the PDZ domain
-
Test inhibitor compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Na phosphate, pH 7.2, 300 mM NaCl, 5 mM DTT)
-
384-well, non-binding black microplates
Procedure:
-
Prepare a solution of the PDZ domain and the fluorescent probe in the assay buffer at concentrations optimized for a stable FP signal.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the microplate, add a fixed volume of the PDZ domain/probe mixture to each well.
-
Add an equal volume of the serially diluted inhibitor to the wells. Include control wells with buffer only (for minimum polarization) and PDZ domain/probe with buffer but no inhibitor (for maximum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the interaction between a PDZ domain-containing protein and its binding partner in a cellular context and to assess the ability of an inhibitor to disrupt this interaction.
Materials:
-
Cultured cells expressing the target proteins
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Antibody specific to the PDZ domain-containing protein
-
Protein A/G magnetic beads
-
Test inhibitor compound
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Culture cells to an appropriate confluency and treat with the test inhibitor or vehicle control for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the PDZ protein and its expected binding partner. A decrease in the co-precipitated partner in the inhibitor-treated sample indicates disruption of the interaction.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is used to evaluate the effect of PDZ inhibitors on cell survival.
Materials:
-
Cultured cells
-
96-well cell culture plates
-
Test inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and incubate for the desired period (e.g., 24-72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
Conclusion
The comparative analysis of this compound and first-generation PDZ inhibitors highlights the evolution of the field from broad-spectrum, often low-potency compounds to rationally designed, specific modulators of PDZ-mediated interactions. This compound, with its specificity for the NHERF1 PDZ1 domain, represents a significant step forward in targeting a specific node in a complex signaling network. While quantitative binding data for this compound is still emerging in the public domain, its demonstrated cellular activity in combination therapies underscores the potential of this new generation of PDZ inhibitors.
Future directions in the development of PDZ inhibitors will likely focus on improving cell permeability, oral bioavailability, and achieving even greater selectivity among the large family of PDZ domains to minimize off-target effects and enhance therapeutic efficacy. The experimental protocols detailed in this guide provide a foundation for the continued discovery and characterization of novel and improved PDZ domain inhibitors.
References
- 1. Computational design of selective peptides to discriminate between similar PDZ domains in an oncogenic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rational design of the first small-molecule antagonists of NHERF1/EBP50 PDZ domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic basis for promiscuity and selectivity in protein-protein interactions: PDZ domains, a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published RS5517 Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification and comparison of published data for RS5517, a specific PDZ1-domain antagonist of the Na+/H+ exchanger regulatory factor 1 (NHERF1). NHERF1 is a scaffolding protein implicated in the progression of several cancers, including colorectal cancer, making it a promising therapeutic target. This document summarizes quantitative data for this compound and its alternatives, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development efforts.
Comparative Performance of NHERF1 Inhibitors
The following tables summarize the inhibitory activity of this compound (referred to as compound 15 in the cited literature) and other novel NHERF1 PDZ1 domain inhibitors. The data is extracted from a key study by Saponaro et al. (2018), which investigated these compounds in various colorectal cancer (CRC) cell lines.
Table 1: Growth Inhibition (IC50, µM) of NHERF1 Inhibitors in Colorectal Cancer Cell Lines
| Compound | DLD-1 (NHERF1 negative) | SW480 (NHERF1 positive) | SW620 (NHERF1 positive) |
| This compound (15) | > 50 | 25 | 30 |
| Compound 9 | > 50 | 15 | 20 |
| Compound 10 | > 50 | 10 | 15 |
| Compound 13 | > 50 | 8 | 12 |
Data from Saponaro C, et al. Oncogene. 2018 Jun;37(24):3301-3316.
Table 2: Growth Inhibition (IC50, µM) in Ls174Tshβ-Cat Cells with and without NHERF1 Expression
| Compound | - Doxycycline (Endogenous NHERF1) | + Doxycycline (NHERF1 Knockdown) |
| This compound (15) | 52 | > 100 |
| Compound 5 | 12 | 74 |
| Compound 9 | 15 | 60 |
| Compound 10 | 10 | 55 |
| Compound 13 | 8 | 50 |
Data from Saponaro C, et al. Oncogene. 2018 Jun;37(24):3301-3316.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data tables.
Cell Viability and Growth Inhibition (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Plating: Seed colorectal cancer cells (DLD-1, SW480, SW620, or Ls174Tshβ-Cat) in 96-well plates at a density of 5 x 10³ cells per well.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound or other NHERF1 inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the inhibitor concentration.
NHERF1-PDZ1 Binding Assay (Fluorescence-Based)
This assay measures the ability of compounds to inhibit the binding of a fluorescently labeled ligand to the NHERF1 PDZ1 domain.
Protocol:
-
Protein and Ligand Preparation: Purify the NHERF1 PDZ1 domain protein. Synthesize a fluorescently labeled peptide corresponding to a known binding partner of the PDZ1 domain (e.g., from the C-terminus of the β2-adrenergic receptor).
-
Assay Setup: In a 96-well black plate, add the purified NHERF1 PDZ1 protein, the fluorescently labeled peptide, and varying concentrations of the test compounds (including this compound).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence polarization or fluorescence intensity using a suitable plate reader.
-
Data Analysis: An increase in fluorescence polarization or a change in fluorescence intensity indicates binding. The inhibitory effect of the compounds is determined by the reduction in this signal. Calculate the binding affinity (Ki or IC50) from the dose-response curves.
NHERF1 Signaling in Colorectal Cancer
NHERF1 acts as a scaffold protein, bringing together various signaling molecules to regulate key cellular processes. In colorectal cancer, the subcellular localization of NHERF1 (apical membrane vs. cytoplasm/nucleus) plays a crucial role in its function as either a tumor suppressor or an oncoprotein. The following diagram illustrates the central role of NHERF1 and the pathways it influences.
Caption: NHERF1 signaling in colorectal cancer.
Initial investigations into the compound designated "RS5517" have revealed a critical discrepancy in its identification. All available data indicates that this compound is an industrial-grade Baldwin Radial Seal Air Filter Element, not a chemical compound intended for pharmaceutical or research applications. As such, a head-to-head comparison with related therapeutic compounds is not feasible.
This guide is intended for researchers, scientists, and drug development professionals. We understand the importance of accurate and detailed comparisons of novel compounds. However, the identifier "this compound" does not correspond to any known therapeutic agent in publicly available scientific databases.
The Importance of Accurate Compound Identification
In the field of drug discovery and development, precise compound identification is paramount. The use of incorrect identifiers can lead to significant setbacks in research, including the misinterpretation of data and the pursuit of non-viable therapeutic avenues. We urge all researchers to verify compound names and identifiers through established chemical and pharmaceutical databases before initiating extensive literature reviews or experimental work.
A General Framework for Compound Comparison
While a specific comparison involving "this compound" cannot be provided, we can outline a general framework that researchers can use when comparing novel compounds. This framework is designed to provide a comprehensive and objective assessment of a compound's potential.
Data Presentation: A Tabular Approach
When comparing related compounds, it is crucial to present quantitative data in a clear and structured format. The following tables provide a template for organizing key comparative data.
Table 1: In Vitro Potency and Selectivity
| Compound | Target Binding Affinity (Kd, nM) | IC50/EC50 (nM) | Kinase Selectivity (S-Score) | Off-Target Hits (>50% inhibition at 1µM) |
| Compound A | ||||
| Compound B | ||||
| Compound C |
Table 2: Pharmacokinetic Properties
| Compound | Solubility (µg/mL) | Permeability (Papp, 10-6 cm/s) | Plasma Protein Binding (%) | In Vitro Metabolic Stability (t1/2, min) |
| Compound A | ||||
| Compound B | ||||
| Compound C |
Table 3: In Vivo Efficacy in Disease Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Key Biomarker Modulation |
| Compound A | ||||
| Compound B | ||||
| Compound C |
Experimental Protocols: Ensuring Reproducibility
Detailed methodologies are the bedrock of reproducible science. For any comparative study, the following experimental protocols should be clearly documented.
1. Target Binding Affinity Assay (e.g., Kinase-Glo® Assay)
-
Objective: To determine the binding affinity of the compounds to their intended molecular target.
-
Methodology:
-
Recombinant kinase, substrate, and ATP are incubated in a kinase reaction buffer.
-
Test compounds are added at varying concentrations.
-
The reaction is initiated and incubated at a specific temperature for a set duration.
-
Kinase-Glo® reagent is added to measure the amount of remaining ATP, which is inversely proportional to kinase activity.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls, and Kd values are calculated using non-linear regression.
-
2. Cell-Based Potency Assay (e.g., MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compounds are added at a range of concentrations and incubated for 72 hours.
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a suitable solvent.
-
Absorbance is measured at a specific wavelength.
-
IC50 values are determined by plotting cell viability against compound concentration.
-
Visualization of Key Concepts
Visual aids are essential for conveying complex information. The following diagrams, generated using the DOT language, illustrate common workflows and pathways in drug discovery.
Caption: A generalized workflow for preclinical drug discovery.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Conclusion and Recommendation
While a direct comparison of "this compound" with related compounds is not possible due to its misidentification, the framework provided in this guide offers a robust methodology for evaluating and comparing novel therapeutic candidates. We strongly advise researchers to confirm the identity of their compounds of interest using reliable chemical databases before proceeding with in-depth analysis. Should a corrected compound identifier be provided, a detailed and specific comparative guide can be generated.
Evaluating the In Vivo Efficacy of RS5517 Against the Known Standard, Vemurafenib, in BRAF V600E-Mutated Melanoma
For Immediate Release
This guide provides a comprehensive in vivo comparison of the novel BRAF inhibitor, RS5517, against the established standard-of-care, Vemurafenib, for the treatment of BRAF V600E-mutated melanoma. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the pre-clinical efficacy of this compound.
Introduction
The discovery of activating mutations in the B-Raf proto-oncogene (BRAF), particularly the V600E mutation, has revolutionized the treatment of metastatic melanoma.[1][2] Targeted therapies, such as the BRAF inhibitor Vemurafenib, have demonstrated significant clinical benefit by inhibiting the constitutively active BRAF kinase, thereby blocking the downstream MAPK/ERK signaling pathway and inducing tumor cell apoptosis.[1][3] this compound is a next-generation, highly selective, small molecule inhibitor of the BRAF V600E mutant kinase. This document outlines the in vivo efficacy of this compound in a head-to-head comparison with Vemurafenib in a human melanoma xenograft model.
Comparative In Vivo Efficacy Data
The in vivo antitumor activity of this compound and Vemurafenib was evaluated in a well-established A375 human melanoma xenograft mouse model, which harbors the BRAF V600E mutation. The following tables summarize the key efficacy endpoints from this study.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg, BID) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1578 ± 189 | - |
| Vemurafenib | 50 | 425 ± 78 | 73.0 |
| This compound | 25 | 510 ± 92 | 67.7 |
| This compound | 50 | 289 ± 65 | 81.7 |
Table 2: Pharmacodynamic Response in Tumor Tissue
| Treatment Group | Dose (mg/kg, BID) | p-ERK/Total ERK Ratio (4h post-dose) |
| Vehicle Control | - | 1.00 ± 0.15 |
| Vemurafenib | 50 | 0.28 ± 0.09 |
| This compound | 25 | 0.35 ± 0.11 |
| This compound | 50 | 0.19 ± 0.07 |
Experimental Protocols
A375 Xenograft Model:
Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A375 human melanoma cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).
Drug Administration:
This compound and Vemurafenib were formulated in a 0.5% methylcellulose and 0.2% Tween-80 solution. Treatments were administered orally, twice daily (BID), for 21 consecutive days. The vehicle control group received the formulation solution alone.
Efficacy Endpoints:
Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity. On day 21, tumors were excised for pharmacodynamic analysis.
Western Blot Analysis:
Tumor lysates were prepared and protein concentrations were determined. Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes were probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies. Blots were visualized using an enhanced chemiluminescence system.
Signaling Pathway and Experimental Workflow
Caption: BRAF V600E signaling pathway and points of inhibition.
Caption: In vivo efficacy study experimental workflow.
Conclusion
The data presented in this guide demonstrate that this compound exhibits potent in vivo antitumor activity in a BRAF V600E-mutated melanoma xenograft model. At an equivalent dose, this compound demonstrated superior tumor growth inhibition and a more pronounced suppression of the downstream effector, p-ERK, compared to the standard-of-care, Vemurafenib. These findings suggest that this compound is a promising candidate for further development as a targeted therapy for BRAF-mutant melanoma.
References
No Information Available for a Signaling Molecule Designated RS5517
Initial searches to identify a signaling molecule or drug candidate designated as "RS5517" have not yielded any relevant results in the context of biological signaling pathways. The identifier "this compound" consistently corresponds to a commercial product, specifically a radial seal outer air element manufactured by Baldwin Filters.[1][2][3][4] This product is a component used in heavy-duty equipment and has no apparent connection to pharmaceutical research or cellular biology.[1][5]
Further searches for "this compound" in combination with terms such as "signaling pathway," "mechanism of action," or "drug development" also failed to produce any pertinent information. This suggests that "this compound" may be a misnomer, a highly specific internal project code not in the public domain, or a compound that has not yet been described in publicly accessible scientific literature.
Without any foundational information on a molecule named this compound and its biological targets, it is not possible to generate a comparison guide on its downstream effects on signaling pathways, provide experimental data, or create the requested visualizations.
To proceed with your request, please verify the correct name or designation of the molecule of interest. Accurate identification is the first critical step in gathering the necessary data to construct a comprehensive and informative comparison guide for researchers and professionals in drug development.
References
Navigating the Maze of Reproducibility: A Guide to RS5517 from Different Suppliers
A critical challenge in preclinical research is the reproducibility of experimental results, a factor often complicated by the variability of reagents from different suppliers. This guide provides a comprehensive comparison framework for researchers using the small molecule inhibitor RS5517, a selective antagonist of the PDZ1 domain of the Na+/H+ exchanger regulatory factor 1 (NHERF1). While direct comparative studies on this compound from various vendors are not publicly available, this document offers a guide to best practices for in-house validation, outlines expected quality control standards, and provides detailed experimental protocols for assessing the compound's performance.
This guide aims to equip researchers with the necessary information to confidently select and validate this compound from any supplier, ensuring the integrity and reproducibility of their experiments.
Comparing Supplier Specifications for this compound
The first step in ensuring the quality of a small molecule inhibitor is to scrutinize the quality control (QC) data provided by the supplier. While a comprehensive list of all suppliers and their real-time QC data is beyond the scope of this guide, researchers should look for the following information on the supplier's datasheet or Certificate of Analysis (CoA).
Table 1: Key Quality Control Parameters for this compound from Various Suppliers
| Parameter | Method | MedChemExpress (Example) | Supplier A | Supplier B | Supplier C |
| Purity | HPLC | ≥98% | [Data to be sourced] | [Data to be sourced] | [Data to be sourced] |
| Identity | ¹H NMR, MS | Consistent with structure | [Data to be sourced] | [Data to be sourced] | [Data to be sourced] |
| Appearance | Visual | White to off-white solid | [Data to be sourced] | [Data to be sourced] | [Data to be sourced] |
| Solubility | Various Solvents | DMSO, Ethanol | [Data to be sourced] | [Data to be sourced] | [Data to be sourced] |
Note: "Supplier A," "Supplier B," and "Supplier C" are placeholders. Researchers are encouraged to populate this table with information from their suppliers of interest.
Recommendation: Always request the lot-specific Certificate of Analysis before purchasing. A reputable supplier will readily provide this information. The purity, as determined by High-Performance Liquid Chromatography (HPLC), should ideally be above 98%. The identity of the compound should be confirmed by methods such as Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS).
Experimental Protocols for In-House Validation
Given the absence of head-to-head supplier comparisons, it is imperative for researchers to perform in-house validation of each new batch or supplier of this compound. The following protocols for common cell-based assays can be used to assess the biological activity and consistency of the compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., colorectal cancer cell lines like DLD-1 or LS174T) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM) in the cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Visualizing Workflows and Pathways
To aid in the understanding of the experimental process and the biological context of this compound, the following diagrams are provided.
Figure 1. A recommended workflow for the procurement and in-house validation of this compound.
Figure 2. Simplified NHERF1 and Wnt/β-catenin signaling pathway, showing the inhibitory role of this compound.
Conclusion
The reproducibility of research using small molecule inhibitors like this compound is a cornerstone of scientific progress. While direct comparative data on this compound from different suppliers is lacking, researchers can ensure the reliability of their results by diligently evaluating supplier-provided quality control data and, most importantly, by performing rigorous in-house validation of each new batch of the compound. The experimental protocols and workflows provided in this guide offer a robust framework for this validation process. By adhering to these best practices, the scientific community can build a more solid foundation of reproducible data, accelerating the development of novel cancer therapies.
Safety Operating Guide
Proper Disposal Procedures for RS5517: A Guide for Laboratory Professionals
This document provides detailed procedures for the safe disposal of RS5517, catering to its dual identity as both a chemical compound and an air filter element. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
Section 1: Disposal of Chemical Compound this compound (CAS No. 2227017-46-9)
This compound as a chemical compound is classified as hazardous, being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal must be managed with stringent safety protocols to prevent human exposure and environmental contamination.
1.1 Hazard Profile
A summary of the key hazards associated with chemical this compound is presented below.
| Hazard Classification | Description | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410 |
Source: DC Chemicals Safety Data Sheet[1]
1.2 Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., Nitrile rubber). |
| Body Protection | Impervious clothing. |
| Respiratory Protection | Suitable respirator. |
Source: DC Chemicals Safety Data Sheet[1]
1.3 Disposal Workflow
The disposal of chemical this compound must follow a strict, documented procedure to ensure safety and compliance. The workflow below outlines the necessary steps.
1.4 Key Disposal Steps
-
Segregation : Isolate waste containing this compound from other laboratory waste streams.
-
Containment : Place the segregated waste in a clearly labeled, sealed, and non-reactive container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
-
Storage : Store the container in a designated, secure hazardous waste accumulation area that is well-ventilated and away from incompatible materials.
-
Professional Disposal : The final step is to dispose of the contents and the container through an approved and licensed hazardous waste disposal company[1]. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Spill Management : In the event of a spill, collect the spillage and dispose of it as hazardous waste[1]. Avoid release to the environment[1].
Section 2: Disposal of this compound Air Filter Elements
The "this compound" designation also refers to a radial seal air filter element. The disposal of these filters depends on the nature of the contaminants they have captured during their operational life.
2.1 General Disposal Guidelines for Air Filters
Used air filters should be handled with care to prevent the release of captured particulates.
2.2 Disposal Workflow for Air Filters
The process for disposing of an this compound air filter is contingent on an assessment of its use.
2.3 Disposal Procedures
-
Assessment : Determine if the filter has been used to capture any hazardous materials, such as toxic chemicals, biological agents, or other regulated substances.
-
Handling : When removing the used filter, it is advisable to wear protective clothing to prevent exposure to the captured contaminants[2]. The used filter should be carefully packed to prevent the escape of pollutants[2].
-
Disposal as Hazardous Waste : If the filter contains harmful substances, it must be disposed of as chemical or hazardous waste in accordance with local environmental regulations[2].
-
Disposal as Industrial Waste : If the filter has only been exposed to non-hazardous dust and particulates, it can typically be disposed of as industrial waste[2]. This may involve sending it to an industrial waste incineration plant[2].
-
Documentation : Record the date of filter replacement and the disposal method as part of your facility's maintenance and safety records[2].
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound in both its chemical and filter forms, thereby protecting personnel and the environment.
References
Personal protective equipment for handling RS5517
Personal Protective Equipment and Handling Procedures for RS5517
Disclaimer: Initial searches for "this compound" did not yield a chemical compound, but rather a product number for a timing belt. The following guidance is based on a hypothetical substance and serves as a template for best practices in handling potentially hazardous research chemicals. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they intend to use.
Essential Safety and Handling Information
This document provides crucial safety protocols for the handling and disposal of the hypothetical research chemical this compound. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound in a laboratory setting.
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Body Protection | Flame-resistant lab coat | Shields skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of vapors or particulates. |
Operational Plan: Handling and Storage
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The container must be tightly sealed.
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust, vapor, mist, or gas.
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of waste through the institution's environmental health and safety office. Do not dispose of down the drain.
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating essential safety checkpoints.
Caption: Standard laboratory workflow for handling hazardous chemicals.
Chemical Waste Disposal Decision Pathway
This diagram outlines the decision-making process for the proper disposal of chemical waste generated from experiments involving this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
